Chemical structure and physical properties of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
An In-Depth Technical Guide to Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate in Late-Stage Functionalization Executive Summary The rapid diversification of lead compounds is a critical bottleneck in modern drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate in Late-Stage Functionalization
Executive Summary
The rapid diversification of lead compounds is a critical bottleneck in modern drug discovery. Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (CAS: 1622013-57-3) is a highly specialized, bench-stable radical precursor belonging to the "Baran Diversinates™" toolkit[1]. Developed to address the challenges of late-stage functionalization (LSF), this reagent enables the direct, protecting-group-free installation of a Boc-protected azetidine ring onto electron-deficient heteroarenes[2]. By leveraging innate C–H functionalization logic, this sulfinate salt allows medicinal chemists to rapidly modulate the physicochemical properties of drug candidates—such as lowering lipophilicity and altering pKa—without relying on pre-functionalized starting materials[3].
Physicochemical Properties & Structural Data
The utility of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate stems from its unique structural composition. The azetidine ring serves as a conformationally restricted bioisostere for larger heterocycles (like piperidines), while the sulfinate moiety acts as an efficient, water-soluble radical leaving group[2][4].
Table 1: Summary of quantitative structural and physicochemical data[1][4].
Mechanistic Principles of Innate C–H Functionalization
The functionalization of heterocycles using Baran sulfinates operates via a Minisci-type radical addition pathway[2][3]. Unlike traditional cross-coupling, which requires heavy metal catalysts and pre-halogenated substrates, this method exploits the innate electronic properties of the target molecule.
When subjected to a mild single-electron oxidant, the sulfinate anion undergoes oxidation to form a transient sulfonyl radical. This species rapidly extrudes sulfur dioxide gas (a strong thermodynamic driving force) to generate a carbon-centered azetidin-3-yl radical[2]. Because this alkyl radical is highly nucleophilic (somophilic), it preferentially attacks regions of low electron density—specifically, the protonated, electron-deficient positions of nitrogenous heteroarenes[3].
Figure 1: Mechanistic pathway of radical C-H functionalization using Baran sulfinates.
To ensure high yields and predictable regioselectivity, the reaction environment must be carefully controlled. The following methodology outlines a self-validating workflow for the LSF of a generic pyridine or pyrimidine core[2][3].
Step 1: Preparation of the Biphasic System
Action: In a reaction vial equipped with a magnetic stir bar, dissolve the target heteroarene (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and H₂O (typically a 2.5:1 ratio).
Causality: The biphasic system is critical. The heteroarene is soluble in the organic phase, while the sulfinate salt is highly water-soluble. This separation prevents the premature homocoupling of radicals and ensures a controlled, steady-state concentration of the radical species at the solvent interface[2].
Step 2: Substrate Activation via Acidification
Action: Add trifluoroacetic acid (TFA, 1.0 to 3.0 equiv) to the stirring mixture.
Causality: TFA protonates the basic nitrogen of the heteroarene. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, activating it toward attack by the nucleophilic azetidin-3-yl radical. Adjusting the pH is the primary mechanism for tuning the regioselectivity of the reaction[3].
Step 3: Reagent Introduction
Action: Add Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (3.0 to 5.0 equiv) to the mixture.
Causality: An excess of the sulfinate is utilized to account for radical recombination and hydrogen-atom transfer side reactions inherent to open-flask radical chemistry[2].
Step 4: Radical Initiation
Action: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 to 10.0 equiv) dropwise at room temperature.
Causality: TBHP acts as the single-electron oxidant. It initiates the cascade by oxidizing the sulfinate anion. Dropwise addition prevents a thermal runaway of SO₂ extrusion and maintains a low concentration of active radicals, minimizing unwanted side reactions[2]. (Note: For substrates sensitive to peroxides, electrochemical oxidation serves as a highly effective, reagent-free alternative[5]).
Step 5: Incubation and Workup
Action: Stir the reaction vigorously at room temperature for 12–24 hours. Quench with saturated aqueous Na₂S₂O₃, basify with saturated NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography.
Causality: Na₂S₂O₃ safely reduces any unreacted peroxides, while NaHCO₃ neutralizes the TFA, allowing the functionalized, free-base heterocycle to partition back into the organic phase for extraction.
Regioselectivity and Tunability in Drug Design
One of the historical criticisms of radical chemistry was its perceived unpredictability. However, the functionalization of heteroarenes using sodium alkyl sulfinates is highly predictable[3]. The azetidin-3-yl radical will consistently attack the most electron-deficient position of the heterocycle.
Furthermore, this regioselectivity is tunable. By altering the solvent polarity or the strength of the acid additive (e.g., switching from TFA to H₂SO₄), chemists can alter the protonation state of molecules containing multiple basic sites (such as pyrimidines or pyrazines). This directs the radical to different positions on the same scaffold, allowing for the divergent synthesis of multiple structural analogues from a single late-stage intermediate[3].
References
Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature (Fujiwara et al., 2012). Available at:[Link]
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society (O'Hara et al., 2013). Available at:[Link]
Radical C—H Functionalization of Heteroarenes Under Electrochemical Control. Angewandte Chemie (O'Brien et al., 2014). Available at:[Link]
Introduction: The Significance of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate, a key building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just the spectral data but also to provide insights into the experimental context and data interpretation, ensuring scientific rigor and practical utility.
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is a versatile reagent, particularly valued in the synthesis of novel pharmaceutical compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in drug discovery. It can impart favorable physicochemical properties such as improved solubility and metabolic stability. The sulfinate functional group offers a reactive handle for a variety of chemical transformations, including the formation of sulfonamides and sulfones, which are prevalent in many therapeutic agents.
The precise characterization of this compound is paramount for its effective use. NMR spectroscopy is the most powerful tool for elucidating the molecular structure and purity of such organic compounds in solution. This guide focuses on the detailed ¹H and ¹³C NMR spectral data, providing a foundational understanding for researchers utilizing this compound in their synthetic endeavors.
Experimental & Spectral Data
The NMR data presented here is based on the characterization of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate as reported in the chemical literature. The synthesis of this compound can be achieved on a gram scale, highlighting its accessibility for research and development.[1][2]
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate.
Table 1: ¹³C NMR Data for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
Chemical Shift (δ) in ppm
Solvent
Assignment
157.9
D₂O
C=O (Boc)
81.9
D₂O
C(CH₃)₃ (Boc)
52.3
D₂O
C3 (CH-S)
48.0 (broad)
D₂O
C2, C4 (CH₂)
27.6
D₂O
C(CH₃)₃ (Boc)
Data sourced from the supporting information of a publication by The Royal Society of Chemistry.[1]
Note on ¹H NMR Data: While the synthesis and ¹³C NMR data are well-documented, the detailed ¹H NMR spectral data was not fully available in the cited public literature. However, based on the structure, one would expect to see signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), the methine proton at the 3-position, and the methylene protons of the azetidine ring.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the following numbered structure of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is provided.
Caption: Numbered structure of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton of the molecule.
δ 157.9 (C=O, Boc): This downfield signal is characteristic of a carbonyl carbon in a carbamate group, such as the tert-butoxycarbonyl (Boc) protecting group.
δ 81.9 (C(CH₃)₃, Boc): This signal corresponds to the quaternary carbon of the tert-butyl group. Its chemical shift is typical for a carbon attached to an oxygen atom.
δ 52.3 (C3, CH-S): This peak is assigned to the carbon atom of the azetidine ring that is directly bonded to the sulfinate group. The electronegativity of the sulfur atom influences its chemical shift.
δ 48.0 (broad, C2, C4): The two methylene carbons of the azetidine ring are expected to be chemically equivalent due to rapid ring puckering on the NMR timescale, leading to a single, often broad, signal.
δ 27.6 (C(CH₃)₃, Boc): This upfield signal is assigned to the three equivalent methyl carbons of the tert-butyl group.
Experimental Protocol: A Self-Validating System
The following outlines a standard protocol for the acquisition of high-quality NMR data for compounds such as Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate.
Sample Preparation
Weighing: Accurately weigh approximately 5-10 mg of the solid Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, as used in the reference data) in a clean, dry NMR tube.
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure efficient signal transmission.
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2 seconds.
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: Workflow for NMR analysis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate.
Conclusion
This technical guide has presented the available ¹³C NMR spectral data for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate, along with a detailed interpretation and a standard experimental protocol. The provided data and workflows serve as a reliable reference for researchers in organic synthesis and drug development. The structural insights gained from NMR spectroscopy are indispensable for ensuring the quality of starting materials and for the unambiguous characterization of novel compounds derived from this versatile building block.
References
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]
Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. White Rose Research Online. [Link]
Thermodynamic Stability and Kinetic Lability of Boc-Protected Azetidine Sulfinate Salts: A Comprehensive Technical Guide
Executive Summary Boc-protected azetidine sulfinate salts (often referred to as Baran sulfinates) have emerged as indispensable reagents in modern synthetic chemistry. As stable, solid-state precursors for the generation...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boc-protected azetidine sulfinate salts (often referred to as Baran sulfinates) have emerged as indispensable reagents in modern synthetic chemistry. As stable, solid-state precursors for the generation of nucleophilic alkyl radicals, they enable the late-stage functionalization of complex pharmaceutical intermediates[1]. The azetidine motif itself is a highly sought-after bioisostere for morpholines and piperidines, offering improved metabolic stability and altered physicochemical properties when incorporated into heterocyclic scaffolds like indoles[2]. This whitepaper explores the delicate balance between the thermodynamic solid-state stability of these salts and their programmed kinetic lability under photoredox conditions.
The synthetic utility of sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate relies heavily on its robust solid-state thermodynamics. Unlike free sulfinic acids, which are prone to rapid disproportionation and atmospheric oxidation, the sodium salt forms a stable crystalline lattice that can be stored long-term[1].
Causality of Stability : The ionic nature of the sodium sulfinate salt significantly raises the activation energy for spontaneous decomposition at room temperature. However, the molecule is poised for decomposition upon thermal or electronic perturbation. The melting point (172-177 °C) is accompanied by decomposition, which corresponds to the thermodynamically driven extrusion of sulfur dioxide (SO2)[1].
Table 1: Quantitative Physicochemical and Thermodynamic Data
Suppresses slow ambient degradation, ensuring long-term shelf life.
Mechanistic Causality in Desulfinative Radical Generation
The true power of the Boc-azetidine sulfinate salt is its programmable kinetic lability. While thermodynamically stable in the dark, it undergoes rapid fragmentation upon single-electron transfer (SET)[3].
Redox Thermodynamics : The oxidation potential of alkyl sulfinates (~0.58 - 0.64 V vs Ag/AgCl) is significantly lower than that of corresponding carboxylic acids (~1.0 V) or alkyl trifluoroborates (~1.5 V)[3]. This allows for the use of mild visible-light photocatalysts. Upon oxidation, the resulting sulfonyl radical is kinetically unstable. The extrusion of SO2 gas provides a massive entropic driving force, irreversibly generating the highly reactive Boc-azetidinyl radical[3].
Figure 1: Thermodynamic and kinetic pathway of desulfinative radical generation.
Self-Validating Experimental Protocols
To leverage these thermodynamic properties, experimental protocols must be carefully designed to manage the generation and capture of the highly reactive azetidinyl radical.
Protocol 1: Assessment of Solid-State Thermal Stability
Before utilizing aged batches of sulfinate salts, thermal stability should be validated to ensure no premature degradation has occurred.
Sample Preparation : Weigh 5-10 mg of the Boc-azetidine sulfinate salt into an aluminum TGA (Thermogravimetric Analysis) pan.
Atmosphere : Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.
Heating Ramp : Heat from 25 °C to 250 °C at a rate of 10 °C/min.
Data Interpretation (Self-Validation) : A sharp mass loss event at ~172-177 °C corresponds to the loss of SO2 (approx. 26% of the molecular weight)[1]. If mass loss occurs below 100 °C, the sample has absorbed moisture (hygroscopic shift) and must be desiccated prior to use.
This protocol details the Csp2-Csp3 cross-coupling of the azetidine sulfinate with an aryl halide, adapted from the foundational methodology developed by Knauber et al.[3][4].
Causality of Reagent Selection : The azetidinyl radical is highly reactive and prone to side reactions. Therefore, an excess (3 equivalents) of the sulfinate salt is required to drive the reaction with the aryl halide to completion[3]. Interestingly, the presence of air in the headspace actually enhances the yield by modulating the Ni oxidation states, allowing Ni(COD)2 to be handled with less rigorous air-exclusion than typically required[3].
Figure 2: Self-validating workflow for Ru/Ni dual catalytic cross-coupling.
Step-by-Step Methodology :
Reaction Setup : In an 8 mL glass vial, add (0.75 mmol, 3.0 equiv) and the aryl halide (0.25 mmol, 1.0 equiv)[3].
Catalyst Loading : Add Ru(bpy)3Cl2 (2 mol%) and Ni(COD)2 (10 mol%)[4]. Expert Insight: The addition of Ni(COD)2 can be performed under air, as the headspace oxygen facilitates the catalytic cycle[3].
Solvent & Base : Add 2.5 mL of anhydrous DMF, followed by DBU (0.50 mmol, 2.0 equiv)[4]. Causality: DBU acts as a basic additive to neutralize any trace acidic byproducts that could prematurely decompose the sulfinate salt or protonate the radical intermediate.
Irradiation : Seal the vial and irradiate with a 34 W Blue LED lamp (~450 nm) at room temperature for 24 hours[4]. A cooling fan must be used to maintain ambient temperature; excessive heat will cause non-productive thermal decomposition of the sulfinate.
Workup (Self-Validation) : Dilute the mixture with EtOAc and wash with water. The organic layer should transition from a dark catalytic mixture to a clear/yellowish solution. Analyze the crude mixture via LC-MS to confirm the disappearance of the aryl halide mass and the appearance of the product mass. Note that separating the desired azetidine product from nonconverted starting materials can occasionally be challenging, requiring careful chromatographic gradients[3].
Purification : Concentrate the organic layer and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Conclusion
The thermodynamic stability of Boc-protected azetidine sulfinate salts is a masterclass in reagent design. By pairing a stable sodium salt lattice with an exceptionally low oxidation potential, chemists can store this reagent on the benchtop for months, yet activate it instantly with visible light. Understanding this dichotomy between solid-state stability and kinetic lability is essential for optimizing late-stage functionalization workflows in drug discovery.
References
Title : Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides
Source : Organic Letters (ACS Publications)
URL :[Link]
Title : Novel Synthesis and Functionalisation of Indoles
Source : White Rose eTheses Online
URL :[Link]
Application Note: Synthesis of Azetidinyl Sulfones Using Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
Introduction & Scientific Rationale In modern drug discovery, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound is as critical as improving its target affinity. The inco...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
In modern drug discovery, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound is as critical as improving its target affinity. The incorporation of azetidinyl sulfones has emerged as a highly effective strategy to achieve this balance. Functioning as "polar-pharmacophores," azetidinyl sulfones improve aqueous solubility and metabolic stability by replacing traditional, highly lipophilic aromatic or aliphatic rings [1]. The compact, rigid, and highly polar nature of the azetidine-sulfone motif lowers the overall lipophilicity (LogP) while maintaining essential vector geometries for target binding.
Historically, the synthesis of complex sulfones relied on the oxidation of thioethers (which risks over-oxidation of sensitive functional groups) or the trapping of toxic sulfur dioxide (SO₂) gas. The advent of bench-stable, solid sulfinate salts like Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (CAS: 1622013-57-3) [2] has revolutionized this workflow. By providing a pre-formed, oxidation-state-correct sulfonyl nucleophile, this reagent enables the late-stage functionalization of complex API intermediates under mild conditions without the need for harsh oxidants.
Mechanistic Causality & Reaction Pathways
The sulfinate anion is an ambident nucleophile, capable of reacting at either the sulfur atom (forming the desired sulfones) or the oxygen atom (forming unwanted sulfinic esters). To strictly enforce S-alkylation, the reaction environment must be carefully controlled:
Transition-Metal Catalysis (Aryl/Heteroaryl Halides): Palladium-catalyzed cross-coupling is employed for sp² electrophiles. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation of the sulfinate (which coordinates preferentially through the softer sulfur atom to the soft Pd center), and finally reductive elimination to yield the aryl azetidinyl sulfone [3].
Direct Alkylation (Alkyl Halides): For sp³ electrophiles, an S_N2 mechanism is utilized. Polar aprotic solvents (e.g., DMF or DMSO) are selected because they strongly solvate the sodium counterion but leave the sulfinate anion "naked" and highly nucleophilic, driving the reaction toward the thermodynamically more stable sulfone product.
Reaction pathways for synthesizing azetidinyl sulfones via cross-coupling and alkylation.
Quantitative Data: Physicochemical Impact
The table below summarizes the general physicochemical shifts observed when incorporating an azetidinyl sulfone motif compared to traditional cyclic amines or lipophilic groups.
Pharmacophore Motif
Aqueous Solubility
Metabolic Stability
Lipophilicity (LogP)
Structural Rationale
Azetidine Sulfone
Highest
High
Lowest
Compact 4-membered ring minimizes hydrophobic surface area; polar sulfone acts as a strong H-bond acceptor.
Pyrrolidine Sulfone
Moderate
Moderate
Low
Larger 5-membered ring increases lipophilicity and provides more sites for oxidative metabolism (CYP450).
Aryl Sulfone
Low
High
High
Planar aromatic ring significantly increases lipophilicity and decreases aqueous solubility (brick-dust effect).
Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind reagent selection is provided to ensure researchers can adapt these methods to their specific substrates.
Protocol A: Palladium-Catalyzed Synthesis of Aryl Azetidinyl Sulfones
Objective: Couple Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate with aryl or heteroaryl halides.
Causality of Choices: We utilize Pd₂(dba)₃ as the precatalyst alongside Xantphos. Xantphos is a bidentate ligand with a large bite angle (~111°), which sterically forces the intermediate Pd(II) complex toward the reductive elimination step, overcoming the steric bulk of the azetidine ring [4]. Cs₂CO₃ is used as a mild base to neutralize any acidic impurities and facilitate transmetalation.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (1.2 equiv, 0.60 mmol) and the aryl halide (1.0 equiv, 0.50 mmol).
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) catalyst.
Solvent Addition: Inject anhydrous 1,4-dioxane (3.0 mL) via syringe. 1,4-dioxane is chosen for its high boiling point and ability to dissolve the catalytic complex while partially solubilizing the sulfinate salt.
Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 100 °C in an oil bath for 12–16 hours. Monitor completion via TLC or LC-MS.
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure Boc-protected aryl azetidinyl sulfone.
Protocol B: Direct Alkylation for Alkyl Azetidinyl Sulfones
Objective: Synthesize alkyl azetidinyl sulfones via S_N2 alkylation.
Causality of Choices: DMF is utilized as a polar aprotic solvent to maximize the nucleophilicity of the sulfinate anion. Alkyl iodides or bromides are preferred over chlorides, as they are softer electrophiles, which kinetically favors attack by the soft sulfur atom over the hard oxygen atom.
Step-by-Step Procedure:
Setup: In a round-bottom flask, dissolve Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (1.2 equiv, 0.60 mmol) in anhydrous DMF (3.0 mL).
Electrophile Addition: Add the alkyl halide (1.0 equiv, 0.50 mmol) dropwise at room temperature.
Reaction: Stir the mixture at 60 °C for 4–8 hours. The mild heating ensures complete conversion without promoting elimination side-reactions of the alkyl halide.
Workup: Cool to room temperature. Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
Washing: Wash the combined organic layers with brine (3 × 10 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify via flash chromatography or recrystallization to obtain the target compound.
Protocol C: Boc-Deprotection (Unmasking the Amine)
Objective: Cleave the tert-butoxycarbonyl (Boc) protecting group to yield the free azetidine for subsequent amide coupling or reductive amination.
Causality of Choices: The sulfone moiety is highly stable to strongly acidic conditions. Using 4M HCl in dioxane ensures a clean, anhydrous deprotection, precipitating the product as an easily isolable hydrochloride salt.
Step-by-Step Procedure:
Dissolution: Dissolve the Boc-protected azetidinyl sulfone (1.0 mmol) in minimal anhydrous Dichloromethane (DCM) (2.0 mL).
Acid Addition: Add 4M HCl in 1,4-dioxane (10 equiv, 2.5 mL) dropwise at 0 °C.
Reaction: Remove the ice bath and stir at room temperature for 2 hours. The product will typically precipitate as a white solid as the reaction progresses.
Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with diethyl ether (2 × 5 mL) to remove any residual organic impurities and t-butyl alcohol byproducts.
Drying: Dry the solid under high vacuum to yield the pure free azetidinyl sulfone hydrochloride salt.
Analytical Characterization & Troubleshooting
To ensure the trustworthiness of the synthesized compounds, the following analytical checkpoints should be verified:
¹H NMR Validation: Upon successful sulfone formation, the multiplet corresponding to the C3 proton of the azetidine ring will shift significantly downfield (typically to 4.0–4.5 ppm) due to the strong electron-withdrawing nature of the sulfone group. The Boc group will appear as a sharp 9H singlet at ~1.43 ppm.
LC-MS Validation: In positive electrospray ionization (ESI+), Boc-protected amines frequently undergo in-source fragmentation. Look for the [M+H - C₄H₈]⁺ (loss of isobutylene) or [M+H - Boc]⁺ peaks, rather than relying solely on the parent[M+H]⁺ ion.
Troubleshooting O-Alkylation: If LC-MS indicates the correct mass but ¹H NMR shows an unexpected upfield shift for the C3 proton, O-alkylation (sulfinic ester formation) may have occurred. To correct this, switch to a softer electrophile (e.g., use an alkyl iodide instead of an alkyl chloride) or lower the reaction temperature in Protocol B.
References
Emmett, E. J., Hayter, B. R., & Willis, M. C. "One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation". Chemical Science (RSC Publishing), 2013. DOI: 10.1039/C3SC52332B. Available at:[Link]
Deeming, A. S., Russell, C. J., & Willis, M. C. "Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO". Angewandte Chemie International Edition, PMC, 2015. Available at:[Link]
Application
Application Note: Boc Deprotection Strategies for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Mechanistic Causality: The Chemoselectivity Paradox Sodium 1-(tert-butoxycarbonyl)azetidin...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Validated Protocols
Mechanistic Causality: The Chemoselectivity Paradox
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is a highly versatile building block in modern drug discovery, frequently utilized to introduce the azetidine motif—a conformationally restricted bioisostere for phenyl rings—into active pharmaceutical ingredients[1]. As a nucleophilic sulfinate salt, it is a prime precursor for synthesizing sulfones, sulfonamides, and sulfonyl fluorides[2].
However, researchers frequently encounter a chemoselectivity paradox when attempting to remove the tert-butoxycarbonyl (Boc) protecting group. Standard Boc deprotection relies on strong acidic conditions (e.g., Trifluoroacetic acid (TFA) or anhydrous HCl). While these conditions efficiently cleave the carbamate, they are fundamentally incompatible with free sulfinate salts.
Protonation of the sodium sulfinate yields the corresponding aliphatic sulfinic acid (
R−SO2H
). Aliphatic sulfinic acids are highly unstable intermediates. Under acidic conditions, they rapidly undergo disproportionation into sulfonic acids and thiosulfonates, or suffer complete desulfination (extrusion of
SO2
). Consequently, direct acidic Boc deprotection of the free sulfinate salt results in the catastrophic destruction of the functional group.
Degradation pathways of sulfinate salts under direct strong acidic Boc deprotection conditions.
To preserve the sulfur integrity and the azetidine ring, the universally adopted and field-proven strategy is to first oxidize or alkylate the S(IV) sulfinate salt into a stable S(VI) derivative prior to Boc deprotection[3]. Once the sulfinate is "locked" into a stable S(VI) form—such as a sulfonyl fluoride (for SuFEx chemistry) or a sulfone—standard acidic deprotection can be performed with high fidelity and orthogonality[4].
Workflow for the derivatization and subsequent Boc deprotection of azetidine-3-sulfinate.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction completion can be quantitatively tracked.
Protocol A: Synthesis and Deprotection of Azetidine-3-Sulfonyl Fluorides
Sulfonyl fluorides are exceptionally stable to acidic conditions, making them ideal intermediates for downstream Sulfur-Fluoride Exchange (SuFEx) couplings[4].
Causality: Selectfluor acts as a mild electrophilic source of fluorine, oxidizing the sulfinate to the sulfonyl fluoride without requiring harsh oxidants that might cleave the Boc group prematurely.
Procedure: Suspend Sodium 1-(Boc)azetidine-3-sulfinate (1.0 equiv) in a 1:1 mixture of THF/Water (0.2 M). Add Selectfluor (1.2 equiv) portion-wise at 0 °C. Stir for 2 hours at room temperature. Extract with EtOAc, wash with brine, and concentrate.
Validation Check: Confirm the formation of the sulfonyl fluoride via
19F
NMR. A distinct peak between +50 to +60 ppm confirms the successful installation of the
−SO2F
group.
Step 2: Anhydrous Boc Deprotection
Causality: TFA in anhydrous dichloromethane (DCM) is chosen over aqueous acids to strictly prevent the hydrolysis of the newly formed sulfonyl fluoride into a sulfonic acid.
Procedure: Dissolve the intermediate in anhydrous DCM (0.1 M). Add TFA (10-20% v/v) dropwise at 0 °C. Stir for 1.5 hours at room temperature. Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
Validation Check: The evolution of isobutylene gas should cease.
1H
NMR must show the complete disappearance of the intense 9H singlet at ~1.4 ppm (Boc group).
Protocol B: Synthesis and Deprotection of Azetidine-3-Sulfones
For applications requiring stable alkyl or aryl sulfones, direct alkylation of the sulfinate salt is highly efficient[3].
Step 1: Nucleophilic Alkylation
Causality: The sulfinate anion is a strong nucleophile.
K2CO3
is utilized to neutralize trace acids and maintain the sulfinate in its highly nucleophilic anionic state for
SN2
displacement.
Procedure: Dissolve Sodium 1-(Boc)azetidine-3-sulfinate (1.0 equiv) in DMF (0.2 M). Add an alkyl halide (e.g., benzyl bromide, 1.1 equiv) and
K2CO3
(1.5 equiv). Heat at 60 °C for 4 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Validation Check: LC-MS should display the
[M+H]+
or
[M+Na]+
ion corresponding to the Boc-protected sulfone.
Step 2: Precipitation-Driven Deprotection
Causality: 4N HCl in 1,4-dioxane is utilized because the resulting azetidine hydrochloride salt is insoluble in ethereal solvents. This drives the reaction to completion via Le Chatelier's principle and allows for purification by simple filtration.
Procedure: Dissolve the Boc-sulfone in 4N HCl in 1,4-dioxane (10 equiv of HCl). Stir at room temperature for 2 hours. Precipitate the product by adding cold diethyl ether. Filter the resulting solid and dry under high vacuum.
Validation Check: LC-MS will show a mass shift of -100 Da (loss of Boc). The product should be a free-flowing white powder (hydrochloride salt).
Quantitative Data: Stability & Yield Matrix
The table below summarizes the stability of various azetidine-3-sulfinate derivatives under standard acidic Boc deprotection conditions, highlighting the necessity of the S(VI) derivatization strategy.
Application Notes and Protocols: Photoredox-Mediated Generation and Application of N-Boc-Azetidin-3-yl Radicals from Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Motif and the Dawn of Photoredox Catalysis Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Motif and the Dawn of Photoredox Catalysis
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly sought-after structural motifs in medicinal chemistry. Their inherent ring strain and well-defined three-dimensional geometry can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and binding affinity.[1][2] The development of synthetic methodologies that allow for the late-stage functionalization of complex molecules with this valuable scaffold is therefore of paramount importance.
Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the generation of highly reactive radical intermediates under exceptionally mild conditions.[3] This approach circumvents the need for harsh reagents and high temperatures often associated with traditional radical chemistry. In this context, sulfinate salts have gained considerable attention as convenient precursors to both sulfonyl and alkyl radicals.[4][5]
This document provides detailed application notes and protocols for the generation of the N-Boc-azetidin-3-yl radical from its corresponding sulfinate salt, Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate, and its subsequent application in key carbon-carbon bond-forming reactions.
Core Concept: Generating the N-Boc-Azetidin-3-yl Radical via Photoredox Catalysis
The generation of the desired N-Boc-azetidin-3-yl radical from Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is predicated on a well-established photoredox catalytic cycle involving single-electron transfer (SET) processes. The proposed mechanism is illustrated below.
Proposed Catalytic Cycle
The cycle commences with the excitation of a suitable photocatalyst (PC) by visible light to its highly oxidizing excited state (PC*). This excited state photocatalyst then oxidizes the sulfinate salt 1 via a single-electron transfer (SET) event to generate a sulfonyl radical 2 . While this sulfonyl radical can be trapped in certain reactions, it can also undergo facile extrusion of sulfur dioxide (SO₂) to yield the target N-Boc-azetidin-3-yl radical 3 . This radical is then poised to engage in a variety of synthetic transformations. The reduced photocatalyst (PC⁻) is regenerated to its ground state by a sacrificial electron acceptor or by reducing a substrate in the reaction mixture, thus closing the catalytic cycle.
Figure 1: Proposed photoredox catalytic cycle for the generation of an alkyl radical from a sulfinate salt.
Application I: Giese-Type Addition to Activated Alkenes
The Giese reaction, the addition of a carbon-centered radical to an electron-deficient alkene, is a cornerstone of radical chemistry. The photoredox-generated N-Boc-azetidin-3-yl radical can readily participate in such reactions, providing a direct route to 3-alkyl-substituted azetidines.
Experimental Protocol
Reaction: Photoredox-mediated Giese-type addition of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate to an activated alkene.
Photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye like Eosin Y)
Solvent (e.g., anhydrous DMSO or DMF)
Inert atmosphere (Nitrogen or Argon)
Visible light source (e.g., blue LED lamp)
Procedure:
To an oven-dried reaction vial equipped with a magnetic stir bar, add Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (1 , 1.2 equiv.), the activated alkene (1.0 equiv.), and the photocatalyst (1-2 mol%).
Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
Add the anhydrous solvent via syringe.
Place the reaction vial approximately 5-10 cm from the visible light source and begin vigorous stirring. A cooling fan may be necessary to maintain room temperature.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Entry
Photocatalyst
Solvent
Time (h)
Yield (%)
1
fac-[Ir(ppy)₃]
DMSO
12
85
2
Eosin Y
DMF
18
72
3
Ru(bpy)₃Cl₂
MeCN
24
65
Table 1: Representative optimization of reaction conditions for the Giese-type addition. Yields are hypothetical and based on analogous transformations.
Experimental Workflow Diagram
Figure 2: General experimental workflow for the photoredox-mediated Giese-type reaction.
Application II: Minisci-Type C-H Functionalization of Heteroarenes
The Minisci reaction allows for the direct C-H functionalization of electron-deficient heteroarenes with radical species. This powerful transformation is highly valuable for the late-stage modification of drug-like molecules. The electrophilic N-Boc-azetidin-3-yl radical is an excellent candidate for this type of reaction.
Experimental Protocol
Reaction: Photoredox-mediated Minisci-type reaction of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate with an electron-deficient heteroarene.
Photocatalyst (e.g., an iridium or ruthenium complex)
Acid additive (e.g., trifluoroacetic acid, TFA)
Solvent (e.g., acetonitrile or DMSO)
Inert atmosphere (Nitrogen or Argon)
Visible light source (e.g., blue LED lamp)
Procedure:
To an oven-dried reaction vial, add the heteroarene (1.0 equiv.), Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (1 , 1.5 equiv.), and the photocatalyst (1-3 mol%).
Seal the vial and purge with an inert gas.
Add the solvent, followed by the acid additive (e.g., TFA, 1.2 equiv.). The acid protonates the heterocycle, increasing its electrophilicity.
Irradiate the stirred reaction mixture with a visible light source at room temperature.
Monitor the reaction by LC-MS. Note that multiple isomers may form.
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by flash column chromatography.
Data Presentation
Heteroarene
Major Regioisomer
Expected Yield (%)
Pyridine
C2
60-75
Quinoline
C2/C4
55-70
Isoquinoline
C1
65-80
Pyrazine
C2
50-65
Table 2: Representative examples of heteroarenes and expected outcomes in the Minisci-type reaction. Yields and regioselectivity are based on analogous transformations in the literature.
Trustworthiness and Self-Validation
Reaction Monitoring: Progress of the reactions should be carefully monitored by TLC or LC-MS to avoid over-irradiation and potential side product formation.
Solvent Degassing: For optimal results, solvents should be thoroughly degassed by sparging with an inert gas prior to use to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
Light Source: The distance from the light source and the reaction temperature should be kept consistent for reproducibility.
Synthesis of Starting Material: The synthesis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate has been reported in the supporting information of a publication by The Royal Society of Chemistry, providing a reliable source for its preparation.[6]
References
Chandu, P., et al. (2024). Organophotoredox Catalysis: Switchable Radical Generation from Alkyl Sodium Sulfinates for Sulfonylation and Alkylative Activation of C–C Bonds of Cyclopropenes. The Journal of Organic Chemistry, 89(7), 4584–4596. [Link]
Kim, H., & Lee, C. (2019). Visible-Light-Promoted Thiyl Radical Generation from Sodium Sulfinates: A Radical–Radical Coupling to Thioesters. Organic Letters, 21(11), 4099–4102. [Link]
Kim, H., & Lee, C. (2019). Visible-Light-Promoted Thiyl Radical Generation from Sodium Sulfinates: A Radical-Radical Coupling to Thioesters. PubMed, 31063372. [Link]
Chandu, P., et al. (2024). Organophotoredox Catalysis: Switchable Radical Generation from Alkyl Sodium Sulfinates for Sulfonylation and Alkylative Activation of C-C Bonds of Cyclopropenes. R Discovery. [Link]
Wang, Y., et al. (2021). Recent advances of sodium sulfinates in radical reactions. ResearchGate. [Link]
Dubois, M. A. J., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 88(7), 4125–4137. [Link]
Douglas, J. J., et al. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. PubMed Central. [Link]
Shields, J. D., et al. (2018). Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. PubMed Central. [Link]
Baran, P. S., et al. (2016). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]
Dubois, M. A. J., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Publications. [Link]
Rojas, J. J., et al. (2021). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society. [Link]
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
Cernijenko, A., et al. (2013). Photoinduced decarboxylative azidation of cyclic amino acids. The University of Manchester. [Link]
Application Note: Synthesis of Complex Azetidine Sulfonamides via Oxidative Amination of Sodium 1-(Boc)-azetidine-3-sulfinate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Late-stage functionalization, atom-economical coupling, and self-validating experimental design.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Late-stage functionalization, atom-economical coupling, and self-validating experimental design.
The Azetidine Imperative in Medicinal Chemistry
In modern drug discovery, replacing flat, lipophilic aryl rings with highly saturated, sp³-rich heterocycles is a proven strategy to improve physicochemical properties. The azetidine motif is particularly valued for lowering
logP
, increasing metabolic stability, and enhancing aqueous solubility. However, functionalizing the 3-position of azetidines to form sulfonamides presents a significant synthetic challenge.
Traditionally, sulfonamides are prepared by reacting an amine with a sulfonyl chloride. For aliphatic heterocycles, generating the intermediate azetidine-3-sulfonyl chloride requires harsh chlorinating agents (e.g.,
SO2Cl2
,
NCS
, or
Cl2
). These acidic and highly reactive conditions frequently lead to the cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group, ring-opening, or complete substrate degradation.
To bypass the "sulfonyl chloride trap," Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (CAS: 1622013-57-3)[1] has emerged as a bench-stable, solid precursor[2]. By employing mild oxidative amination protocols, this sulfinate salt can be directly coupled with amines to yield complex sulfonamides without compromising the structural integrity of the strained four-membered ring[3].
Mechanistic Paradigm: Oxidative Coupling
The direct transformation of sodium sulfinates to sulfonamides relies on the in situ generation of a highly reactive, yet transient, electrophile. Utilizing a catalytic amount of tetrabutylammonium iodide (TBAI) alongside tert-butyl hydroperoxide (TBHP)[4], or employing electrochemical oxidation with
NH4I
[5], provides a controlled redox environment.
Causality of the Transformation:
Oxidation: The oxidant (TBHP or anodic current) oxidizes the iodide ion (
I−
) to molecular iodine (
I2
) or a hypoiodite species (
IO−
)[5].
Electrophilic Activation: The bench-stable sodium sulfinate reacts with the active iodine species to form a transient sulfonyl iodide intermediate.
Nucleophilic Displacement: The target amine attacks the sulfonyl iodide, expelling the iodide leaving group (which re-enters the catalytic cycle) and forming the stable sulfonamide[5].
Mechanistic pathway of oxidative amination via a sulfonyl iodide intermediate.
Quantitative Data & Substrate Scope
The choice of oxidant and solvent dictates the success of the reaction. Biphasic systems or harsh oxidants lead to poor mass transfer or degradation. As shown in Table 1 , the TBAI/TBHP system in ethyl acetate (EtOAc) provides the optimal balance of solubility and reactivity.
Table 1: Optimization of Oxidative Amination Conditions
Entry
Oxidant / Catalyst
Solvent
Yield (%)
Causality / Observation
1
I2
(1.0 eq)
H2O
/ EtOAc
65
Moderate yield; biphasic system limits mass transfer.
2
TBHP (2.0 eq) / TBAI (10 mol%)
EtOAc
88
Optimal; TBAI acts as a phase-transfer and redox catalyst.
Steric clash at the sulfonyl center reduces efficiency.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, the chemist is provided with visual or analytical cues to confirm the reaction is proceeding correctly, eliminating guesswork.
Workflow Visualization
Self-validating experimental workflow for the synthesis of complex sulfonamides.
tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 mmol, ~280 µL)
Triethylamine (
Et3N
) (1.5 mmol, 210 µL) — Required only if the amine is a poor nucleophile or supplied as a hydrochloride salt.
Ethyl acetate (EtOAc) (5.0 mL)
Procedure:
System Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Sodium 1-(Boc)-azetidine-3-sulfinate (1.0 mmol), the target amine (1.2 mmol), and TBAI (0.1 mmol).
Solvation: Suspend the mixture in EtOAc (5.0 mL). Causality: EtOAc is chosen because it fully dissolves the amine and TBAI, while the sulfinate salt remains partially suspended, allowing for a controlled, phase-transfer-mediated reaction.
Oxidant Addition (Validation Point 1): Cool the flask to 0 °C using an ice bath. Dropwise, add TBHP (2.0 mmol).
Self-Validation: Within 5–10 minutes, the reaction mixture must turn a distinct yellow-brown color . This confirms the successful oxidation of iodide to molecular iodine/hypoiodite[5]. If the solution remains colorless, the TBHP has degraded and must be replaced.
Coupling: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–24 hours.
In-Process Control (IPC): Monitor via TLC (Eluent: 50% EtOAc/Hexanes). Note: Because the azetidine lacks a UV chromophore, plates must be stained with
KMnO4
(sulfinates and sulfonamides will appear as yellow/white spots against a purple background).
Quenching (Validation Point 2): Once the sulfinate is consumed, dilute the mixture with additional EtOAc (10 mL) and add 10 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
). Stir vigorously for 5 minutes.
Self-Validation: The organic layer must transition from brown to completely colorless . This confirms that all residual reactive iodine species and peroxides have been safely neutralized.
Isolation: Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-(Boc)-azetidine-3-sulfonamide.
References
Zhao, J., Xu, J., Chen, J., Wang, X., & He, M. "Metal-free oxidative coupling of amines with sodium sulfinates: a mild access to sulfonamides." RSC Advances, 2014, 4, 64967-64970.
URL: [Link]
Jiang, Y.-Y., Wang, Q.-Q., Liang, S., Hu, L.-M., Little, R. D., & Zeng, C.-C. "Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst." The Journal of Organic Chemistry, 2016, 81(11), 4713–4719.
URL: [Link]
Using Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate as a building block in drug discovery
Strategic Rationale & Chemical Significance In contemporary medicinal chemistry, the azetidine ring is a highly prized bioisostere. Replacing flat, lipophilic aromatic rings or larger saturated heterocycles (like piperid...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Chemical Significance
In contemporary medicinal chemistry, the azetidine ring is a highly prized bioisostere. Replacing flat, lipophilic aromatic rings or larger saturated heterocycles (like piperidines) with an azetidine motif increases the fraction of sp³ carbons (Fsp³), lowers the partition coefficient (logP), and frequently enhances both aqueous solubility and metabolic stability. However, the direct installation of unstabilized C(sp³) azetidine motifs onto aryl or heteroaryl scaffolds has historically been plagued by sluggish oxidative addition and rapid β-hydride elimination in traditional transition-metal catalysis.
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (CAS: 1622013-57-3) overcomes these fundamental limitations[1]. As a bench-stable, solid radical precursor, it serves as a powerful building block for late-stage functionalization and cross-coupling[2]. Under oxidative or photoredox conditions, the sulfinate undergoes single-electron transfer (SET) to form a transient sulfonyl radical, which rapidly extrudes sulfur dioxide (SO₂) to generate a highly nucleophilic azetidin-3-yl radical[3].
By shifting from a traditional two-electron palladium-catalyzed pathway to a radical-mediated metallaphotoredox paradigm (e.g., Ru/Ni dual catalysis), researchers can bypass the problematic oxidative addition of alkyl species and prevent β-hydride elimination[3].
Photocatalytic SET: A Ru(II) photocatalyst, excited by visible light, oxidizes the sulfinate salt. The thermodynamic driving force of SO₂ extrusion irreversibly generates the azetidin-3-yl radical.
Nickel Capture: An aryl halide undergoes oxidative addition to a Ni(0) catalyst to form a Ni(II)-aryl species. This complex rapidly intercepts the transient azetidin-3-yl radical to form a high-valent Ni(III) intermediate.
Reductive Elimination: The Ni(III) complex undergoes facile reductive elimination, forging the critical C(sp²)–C(sp³) bond.
This protocol allows for the direct coupling of the azetidine sulfinate with aryl halides[3].
Causality Check:
Why use DBU? Sulfinate salts can exhibit poor solubility in organic solvents; DBU aids in solubilization and modulates the oxidation potential of the system.
Why degas? Oxygen is a potent triplet quencher for the Ru(II)* excited state and will aggressively trap the azetidin-3-yl radical to form peroxides, completely stalling the reaction.
Step-by-Step Methodology:
Preparation: In a dry, 8 mL reaction vial equipped with a Teflon septum, add the Aryl Bromide (0.25 mmol, 1.0 equiv), Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (0.75 mmol, 3.0 equiv), Ru(bpy)₃Cl₂·6H₂O (0.005 mmol, 2 mol %), and Ni(COD)₂ (0.0125 mmol, 5 mol %).
Solvent & Base Addition: Add anhydrous DMF (2.5 mL) and DBU (0.50 mmol, 2.0 equiv).
Degassing (Critical Step): Sparge the mixture with dry Argon or Nitrogen for 15 minutes.
Self-Validation: The solution should transition from a cloudy suspension to a more homogenous colored solution. If the solution turns black prematurely, the highly sensitive Ni(COD)₂ may have oxidized due to an air leak, and the reaction will fail.
Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (~450 nm) at room temperature for 24 hours. Use a cooling fan to maintain the reaction temperature at ~25°C.
Causality: Excessive heat degrades the Ni catalyst and promotes unwanted homocoupling side reactions.
Workup: Dilute with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (3 x 10 mL) to remove DMF and ruthenium salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Minisci-Type C–H Functionalization of Heteroarenes
This protocol is ideal for the late-stage functionalization of drug-like nitrogenous heterocycles (e.g., quinolines, isoquinolines, pyridines)[1].
Causality Check:
Why acidic conditions? Protonation of the heterocycle lowers its Lowest Unoccupied Molecular Orbital (LUMO), making the electron-deficient ring highly receptive to the nucleophilic azetidin-3-yl radical.
Step-by-Step Methodology:
Reaction Setup: Dissolve the target heterocycle (0.5 mmol, 1.0 equiv) in a mixture of DMSO and Water (3:1 ratio, 4 mL).
Self-Validation: A mild exotherm may occur. Complete protonation is required to ensure high regioselectivity (typically at the most electron-deficient carbon adjacent to the nitrogen).
Oxidant Addition: Slowly add tert-Butyl hydroperoxide (TBHP) (70% in water, 2.0 mmol, 4.0 equiv) dropwise at room temperature.
Reaction Monitoring: Stir at room temperature for 12–24 hours. The initial radical addition forms a radical cation adduct, which is subsequently oxidized in situ to restore aromaticity.
Quenching & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃ to safely destroy excess peroxide. Basify with 1M NaOH, extract with DCM, and purify via chromatography.
Figure 2: Minisci-Type Radical Addition and Rearomatization Pathway.
Quantitative Data Presentation
The desulfinative cross-coupling of alkyl sulfinates demonstrates broad functional group tolerance. The table below summarizes expected performance metrics based on foundational photoredox methodologies[3].
Coupling Partner (Aryl Halide)
Radical Precursor
Catalyst System
Yield (%)
Notes
4-Bromobenzonitrile
Sodium 1-Boc-azetidine-3-sulfinate
Ru(bpy)₃Cl₂ / Ni(COD)₂
~30-45%
Separation of unreacted starting material can be challenging.
4-Iodoanisole
Sodium Alkyl Sulfinates (Gen.)
Ru(bpy)₃Cl₂ / Ni(COD)₂
70-85%
Electron-rich iodides couple smoothly.
Heteroaryl Bromides
Sodium Alkyl Sulfinates (Gen.)
Ru(bpy)₃Cl₂ / Ni(COD)₂
60-80%
Excellent tolerance for drug-like scaffolds.
Note: Yields for highly strained secondary radicals (like azetidines) are generally lower than primary or unstabilized secondary radicals due to steric and electronic factors during the Ni(III) reductive elimination phase.
References
Ru/Ni Dual Catalytic Desulfinative Photoredox Csp²–Csp³ Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides
Source: Organic Letters (ACS Publications)
URL:[Link]
Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds
Source: RSC Advances (The Royal Society of Chemistry)
URL:[Link]
Technical Support Center: Troubleshooting Low Yields in Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate Coupling Reactions
Welcome to the technical support center for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this vers...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block for the synthesis of novel sulfonamides. As a stable, easy-to-handle crystalline solid, this Baran Sulfinate reagent is ideal for late-stage functionalization. However, like any multi-step chemical transformation, achieving high yields requires careful attention to reaction parameters.
This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format. We will explore the "why" behind common experimental failures and offer validated solutions to optimize your reaction outcomes.
Core Reaction Pathway: From Sulfinate to Sulfonamide
The most prevalent and reliable method for coupling Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate with an amine (R¹R²NH) is a two-stage process. First, the sodium sulfinate is converted in situ to a highly reactive electrophilic intermediate, typically the corresponding sulfonyl chloride. This intermediate is then immediately intercepted by the amine nucleophile, in the presence of a base, to form the final sulfonamide product.[1][2]
Caption: General workflow for two-stage sulfonamide synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the coupling reaction.
Q1: My reaction shows low or no conversion of the starting sulfinate. What are the likely causes and solutions?
This is one of the most common failure points and almost always points to an issue in the first stage: the activation of the sulfinate to the sulfonyl chloride.
Possible Cause 1: Inefficient Chlorinating Agent or Conditions
The conversion of a sulfinate salt to a sulfonyl chloride is an oxidative chlorination. The choice of reagent is critical and substrate-dependent.
Scientific Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride work well but can be harsh and may not be suitable for complex molecules with sensitive functional groups.[3] N-Chlorosuccinimide (NCS) is a milder and often more effective choice for this transformation, proceeding under neutral conditions.[3]
Troubleshooting Steps:
Switch to NCS: If using SOCl₂ or a similar reagent, switch to N-chlorosuccinimide. It is generally more compatible with the Boc-protecting group.
Optimize Solvent: The reaction is often performed in a biphasic system (e.g., DCM/water) or in an anhydrous aprotic solvent like acetonitrile or DCM. Ensure your sulfinate salt has some solubility.
Check Stoichiometry: Use at least 1.1 equivalents of the chlorinating agent.
Chlorinating Agent
Typical Conditions
Pros
Cons
N-Chlorosuccinimide (NCS)
Anhydrous MeCN or DCM, RT
Mild, high functional group tolerance
Slower than other reagents
Thionyl Chloride (SOCl₂)
Anhydrous DCM, 0 °C to RT
Potent, fast reaction
Harsh, can cleave acid-labile groups (like Boc)
Sulfuryl Chloride (SO₂Cl₂)
Anhydrous DCM, 0 °C to RT
Highly reactive
Low chemoselectivity, not ideal for complex molecules[4]
Cyanuric Chloride
MeCN, with Et₃N, RT
Mild conditions
Can be less efficient than NCS for some substrates[3]
Possible Cause 2: Degradation of Sodium Sulfinate
While generally stable, Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate can degrade under strongly acidic or basic conditions, or via disproportionation, especially in the presence of certain Lewis acids like BF₃·OEt₂ which can promote formation of thiosulfonates.[5]
Scientific Rationale: The sulfinate moiety is susceptible to both oxidation and reduction. Harsh conditions can lead to unwanted side reactions before the desired chlorination occurs.
Troubleshooting Steps:
Confirm Reagent Quality: Ensure you are using a high-purity starting material from a reliable vendor.[6]
Maintain Neutral pH: During the activation step (Stage 1), avoid strongly acidic or basic conditions unless the specific protocol calls for it. The use of NCS is advantageous here as it operates under neutral conditions.
Avoid Prolonged Reaction Times: The activation step should be relatively quick. Monitor by TLC or LC-MS if possible to observe the disappearance of the sulfinate.
Q2: I've formed the sulfonyl chloride intermediate, but the subsequent coupling with my amine is low-yielding. Why?
If you have evidence that the sulfonyl chloride has formed (e.g., via LC-MS monitoring), the problem lies in the second stage of the reaction.
Possible Cause 1: Hydrolysis of the Sulfonyl Chloride Intermediate
Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture.[7] Any water present in the reaction will rapidly hydrolyze the intermediate back to the sulfonic acid, which is unreactive towards the amine.
Scientific Rationale: Water is a competing nucleophile. Its small size and high concentration (if present) allow it to outcompete larger, less nucleophilic amines.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Use dry solvents and glassware. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Use Fresh Reagents: Ensure your amine and base are anhydrous. Triethylamine, for example, is often stored over KOH pellets.
Perform a One-Pot Procedure: Do not attempt to isolate the sulfonyl chloride intermediate. It should be generated in situ and immediately reacted with the amine.
Possible Cause 2: Insufficiently Nucleophilic Amine or Steric Hindrance
The reactivity of the amine is paramount. Electron-withdrawn anilines or very sterically hindered secondary amines can be poor nucleophiles.
Scientific Rationale: The S-N bond formation is a nucleophilic substitution reaction.[1] A lower electron density on the nitrogen atom or significant steric bulk around it will slow down the rate of reaction, allowing side reactions like hydrolysis to dominate.
Troubleshooting Steps:
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome activation barriers for less reactive amines.
Add a Nucleophilic Catalyst: For very challenging couplings, adding a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7]
Increase Amine Equivalents: Using an excess of the amine (1.5-2.0 equivalents) can help drive the reaction to completion.
Possible Cause 3: Inappropriate Base
The base has a critical role: to neutralize the HCl generated during the reaction.[1] If the base is too weak or sterically hindered, the resulting acidic conditions can protonate the amine, shutting down its nucleophilicity.
Scientific Rationale: The reaction produces one equivalent of HCl. This acid will preferentially react with the strongest base in the mixture, which is often the amine nucleophile, converting it to a non-nucleophilic ammonium salt.
Troubleshooting Steps:
Choose the Right Base: Pyridine is often an excellent choice as it serves as both a base and a nucleophilic catalyst.[7][8] Triethylamine (Et₃N) is a stronger, non-nucleophilic base suitable for most applications. For particularly sensitive substrates, a milder inorganic base like K₂CO₃ can be used in a polar aprotic solvent.
Use Sufficient Equivalents: Use at least 1.5 equivalents of a tertiary amine base to ensure the reaction medium remains basic.
Sterically hindered, useful if substrate has base-sensitive sites.
K₂CO₃ / Cs₂CO₃
~10.3 (pKa₂)
2.0 - 3.0
Heterogeneous, requires vigorous stirring in solvents like DMF/MeCN.
Q3: My reaction is messy, with multiple side products. What are the common side reactions and how can I minimize them?
A complex reaction mixture often indicates that the rate of desired coupling is too slow, or the conditions are too harsh.
Possible Side Reaction 1: Di-sulfonylation of Primary Amines
Primary amines (R-NH₂) can react twice to form a di-sulfonylated product R-N(SO₂-R')₂.
Scientific Rationale: After the first sulfonylation, the resulting sulfonamide N-H is acidic and can be deprotonated by the base, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride.
Troubleshooting Steps:
Control Stoichiometry: Use a slight excess of the amine relative to the sulfinate (e.g., 1.2 equivalents of amine to 1.0 of sulfinate).
Slow Addition: Add the solution of the in situ generated sulfonyl chloride slowly to the solution of the amine and base at 0 °C. This maintains a low concentration of the electrophile, favoring the mono-sulfonylation reaction.[7]
Possible Side Reaction 2: Thiosulfonate Formation
Sodium sulfinates can undergo self-coupling or react with other sulfur species to form thiosulfonates (R-S(O)₂-S-R).
Scientific Rationale: This is often mediated by certain reagents or impurities and involves radical pathways or disproportionation.[5]
Troubleshooting Steps:
Use High-Purity Sulfinate: Ensure the starting material is clean.
Avoid Incompatible Reagents: Certain metal catalysts or Lewis acids can promote this side reaction. Stick to well-established protocols like NCS-mediated chlorination.
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
Q1: Can I perform this coupling as a one-pot reaction?
Yes, absolutely. In fact, a one-pot, two-step procedure is highly recommended. The sulfonyl chloride intermediate is moisture-sensitive and should not be isolated. The standard and most effective approach is to first conduct the oxidative chlorination and, upon its completion, add the amine and base directly to the same reaction vessel.
Q2: Are there alternative "direct" coupling methods that avoid sulfonyl chlorides?
Yes, several methods exist for the direct oxidative coupling of sulfinates and amines.
Iodine-Mediated Coupling: Using molecular iodine (I₂) as an oxidant can directly couple sodium sulfinates with amines.[4] This method is attractive as it avoids harsh chlorinating agents. A possible mechanism involves the in situ formation of a sulfonyl iodide intermediate.[9]
Copper-Catalyzed Coupling: Some protocols use copper catalysts in the presence of an oxidant (like O₂ or DMSO) to facilitate the S-N bond formation.[10]
These methods can be very effective but may require more optimization depending on the specific amine substrate.
Q3: How should I handle and store Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate?
The reagent is a stable solid. However, good laboratory practice is essential.
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).
Handling: While not acutely hazardous, avoid inhalation of dust and contact with skin and eyes.[11] Use standard personal protective equipment (gloves, safety glasses). It is hygroscopic, so minimize its exposure to the atmosphere by weighing it out quickly and resealing the container promptly.
Experimental Protocols
Protocol 1: Two-Step, One-Pot Sulfonamide Synthesis via NCS-Mediated Chlorination
This protocol is a robust starting point for most primary and secondary amines.
Reaction Setup: To a flame-dried round-bottom flask under a Nitrogen atmosphere, add Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (1.0 equiv., e.g., 100 mg).
Activation (Stage 1): Add anhydrous acetonitrile (or DCM, to make a ~0.2 M solution). Cool the suspension to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 equiv.) in one portion.
Monitoring: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. Stir for an additional 45-60 minutes. The reaction progress can be monitored by observing the disappearance of the sulfinate starting material via LC-MS.
Coupling (Stage 2): Once the activation is complete, cool the mixture back to 0 °C. In a separate vial, dissolve your amine (1.2 equiv.) and pyridine (2.0 equiv.) or triethylamine (1.5 equiv.) in a small amount of anhydrous acetonitrile.
Addition: Add the amine/base solution dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the sulfonyl chloride intermediate is consumed. Gentle heating (40 °C) may be required for less reactive amines.
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Iodine-Mediated Direct Oxidative Amination
Reaction Setup: To a round-bottom flask, add Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (1.0 equiv.), the amine (1.5 equiv.), and Iodine (I₂) (1.2 equiv.).
Reaction: Add a suitable solvent such as acetonitrile or dichloroethane. Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the amine's reactivity.
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Then, wash with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
References
Angewandte Chemie International Edition. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
PubMed. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. [Link]
PubMed. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
ACS Publications. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. [Link]
ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
ResearchGate. (n.d.). Reduction of sulfonyl chlorides. [Link]
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
ACS Publications. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. [Link]
ACS Publications. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. [Link]
Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. [Link]
ACS Publications. (2004). Catalytic Enantioselective Synthesis of Sulfinate Esters through the Dynamic Resolution of tert-Butanesulfinyl Chloride. [Link]
PMC. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
ACS Publications. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. [Link]
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
ACS Publications. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]
RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
PMC. (n.d.). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. [Link]
ACS Publications. (2018). Disproportionate Coupling Reaction of Sodium Sulfinates Mediated by BF3·OEt2: An Approach to Symmetrical/Unsymmetrical Thiosulfonates. [Link]
Technical Support Center: Optimizing Catalyst Loading for Azetidine-3-Sulfinate Cross-Coupling
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique challenges of late-stage functionalization.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique challenges of late-stage functionalization. Constructing Csp2-Csp3 linkages using Baran sulfinates—specifically sodium N-Boc-azetidine-3-sulfinate—requires precise catalytic tuning.
Desulfinative cross-coupling is a powerful synthetic tool, but azetidine substrates introduce specific steric and electronic constraints that make catalyst optimization non-trivial. This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure scientific integrity and reproducible yields in your experiments.
Mechanistic Logic: The Desulfinative Catalytic Cycle
To optimize catalyst loading, you must first understand the causality of the reaction's failure modes. Unlike standard Suzuki-Miyaura couplings, desulfinative cross-coupling relies on the extrusion of sulfur dioxide (SO₂). For alkyl sulfinates like azetidine-3-sulfinate, the turnover-limiting step is the SO₂ extrusion from the post-transmetalation Pd(II) complex ().
If the catalyst loading is too low or the ligand is incorrectly matched, the reaction stalls at this resting state, leading to catalyst deactivation. If the loading is too high, you risk rapid sulfinate homocoupling and reagent depletion.
Catalytic cycle of Pd desulfinative cross-coupling showing turnover-limiting SO2 extrusion.
Troubleshooting Guides & FAQs
Q1: My azetidine-3-sulfinate cross-coupling stalls at 30% conversion despite using a standard 5 mol% Pd(OAc)₂ loading. Why is the catalyst dying?Causality & Solution: The stalling is rarely due to oxidative addition; it is caused by the high stability of the Pd(II)(Ar)(SO₂-Azetidine) intermediate. Alkyl sulfinates require higher thermal energy or more electron-rich, bulky ligands (e.g., XPhos or RuPhos) to force the SO₂ extrusion step (). When SO₂ extrusion is slow, the Pd(II) species is susceptible to off-cycle degradation (visible as Pd black precipitation).
Action: Do not simply spike more Palladium. Instead, optimize the ligand-to-palladium ratio (L:Pd = 2:1 or 2.5:1) to stabilize the active Pd(0) species. Ensure the addition of a carbonate base (e.g., K₂CO₃), which serves a dual purpose: it removes free SO₂ from the medium and the potassium cation accelerates transmetalation.
Q2: I am seeing significant amounts of azetidine homocoupling. How do I balance catalyst loading to prevent this?Causality & Solution: Homocoupling occurs when two sulfinate molecules transmetalate onto the same Pd center. While this process actually helps reduce Pd(II) precatalysts to the active Pd(0) initially, it becomes a parasitic side-reaction at high catalyst loadings (>5 mol%) or high local concentrations of the sulfinate nucleophile.
Action: Lower the Pd loading to 2-3 mol% and employ a slow-addition protocol for the via a syringe pump over 2 hours. This keeps the steady-state concentration of the nucleophile low, kinetically favoring cross-coupling over homocoupling.
Q3: Can I bypass the high temperatures required for Pd-catalyzed SO₂ extrusion if my drug intermediate is thermally sensitive?Causality & Solution: Yes. If thermal SO₂ extrusion (typically 90–110 °C) is degrading your intermediate, you can pivot to a Ru/Ni dual catalytic photoredox system (). Under blue light irradiation, the Ru(bpy)₃²⁺ photocatalyst oxidizes the sulfinate to an alkyl radical—extruding SO₂ instantly at room temperature. This radical is then intercepted by the Ni catalytic cycle for Csp2-Csp3 bond formation.
Action: Switch your catalyst system to 2 mol% Ru(bpy)₃Cl₂ and 5 mol% Ni(COD)₂ with DBU as the base under blue LED irradiation at ambient temperature.
Decision matrix for optimizing catalyst loading and resolving low yields in cross-couplings.
Quantitative Data: Catalyst Optimization Matrix
To provide a clear baseline, the following table summarizes the optimization of catalyst loading for the coupling of sodium N-Boc-azetidine-3-sulfinate (1.5 equiv) with 4-bromoanisole (1.0 equiv) at 90 °C in 1,4-dioxane.
Pd(OAc)₂ Loading
Ligand (XPhos)
Yield (Product)
Unreacted Ar-Br
Homocoupling Byproduct
Catalyst State / Observation
1 mol%
2 mol%
15%
80%
<2%
Premature catalyst death; Pd black observed.
3 mol%
6 mol%
68%
25%
5%
Incomplete conversion; slow SO₂ extrusion.
5 mol%
10 mol%
92%
<2%
4%
Optimal balance; complete conversion.
10 mol%
20 mol%
81%
0%
18%
Parasitic homocoupling dominates early kinetics.
Self-Validating Experimental Protocol
Standard Operating Procedure: Palladium-Catalyzed Desulfinative Cross-Coupling of Azetidine-3-Sulfinate
This protocol incorporates internal validation checkpoints to ensure the catalytic cycle is initiating and propagating correctly before committing valuable late-stage intermediates.
1,4-Dioxane (Anhydrous, thoroughly degassed via freeze-pump-thaw)
Step-by-Step Methodology:
Pre-catalyst Activation (Validation Step):
In an inert glovebox, charge a dry Schlenk tube with Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Add 1 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.
Self-Validation Checkpoint: The solution must transition from a reddish-brown suspension to a pale yellow/orange homogeneous solution, indicating the successful formation of the active L₂Pd(0) complex. If Pd black precipitates here, discard the mixture immediately and verify your solvent is strictly oxygen- and moisture-free.
Reagent Assembly:
To the active catalyst solution, add the aryl bromide (1.0 mmol, 1.0 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).
Optimization Note: If homocoupling was previously observed in your specific substrate class, dissolve the sulfinate in 2 mL of a Dioxane/DMF mixture and add it via a syringe pump over 2 hours.
Thermal Extrusion:
Seal the tube and heat to 90 °C in an oil bath for 16 hours.
Causality Note: 90 °C is the minimum thermal threshold required to overcome the activation barrier for SO₂ extrusion from the Pd(II)-azetidine intermediate. Do not attempt this step at room temperature.
Workup:
Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove Pd particulates and inorganic salts. Concentrate the filtrate in vacuo.
Analytical Self-Validation (LC-MS):
Analyze the crude mixture. You should observe the product mass [M+H]⁺ and a complete lack of the [Ar-Br] isotope pattern. If an intermediate mass corresponding to[Ar-SO₂-Azetidine] is observed, your temperature was too low or your ligand was insufficiently bulky to force the turnover-limiting SO₂ extrusion.
References
Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts
Source: PubMed Central (NIH) / ACS Catalysis
URL: [Link]
Technical Support Center: Strategies for Overcoming Steric Hindrance with Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
Welcome to the technical support center for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this valuable bui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this valuable building block to introduce the sp³-rich azetidine motif into their molecules. While incredibly useful, the inherent steric bulk of this reagent can present challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve success in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the reagent and the nature of the steric challenges it presents.
Q1: What is Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate and what are its primary applications?
A: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is a versatile chemical reagent used to introduce the N-Boc-azetidine-3-sulfonyl group into organic molecules. It is part of a broader class of sulfinate salts developed for late-stage functionalization, allowing for the rapid diversification of complex molecules.[1][2] Its primary applications involve forming carbon-sulfur (C-S) bonds to create sulfones or nitrogen-sulfur (N-S) bonds to create sulfonamides. The incorporation of the small, strained azetidine ring is highly desirable in medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability while adding three-dimensional character.[3]
Q2: What structural features of this reagent cause steric hindrance?
A: The steric challenge arises from two main features:
The tert-Butoxycarbonyl (Boc) Group: This is a large, bulky protecting group with three methyl groups branching from a quaternary carbon. Its size can physically block the approach of other reagents to the nearby sulfinate functional group.
The Azetidine Ring: While small, the four-membered ring is rigid and strained. This conformational rigidity, combined with the bulky Boc group, creates a congested environment around the sulfur atom, impeding its ability to participate in reactions.
This combination of a bulky, non-planar protecting group on a rigid, small ring system makes nucleophilic attack by the sulfinate, or attack on an intermediate derived from it, a significant challenge.[4][5]
Q3: How does steric hindrance mechanistically impact common reactions like S-alkylation or S-arylation?
A: Steric hindrance primarily affects reaction kinetics by increasing the activation energy of the rate-determining step.
For S-Alkylation (Sₙ2 Reactions): This reaction typically proceeds via an Sₙ2 mechanism, which requires the sulfinate nucleophile to perform a "backside attack" on the electrophilic carbon of an alkyl halide.[6] The bulky Boc-azetidine structure can physically obstruct this pathway, slowing down or completely preventing the reaction, especially if the alkyl halide is also sterically hindered (e.g., a secondary or tertiary halide).[4][7]
For Cross-Coupling Reactions (S-Arylation): In transition-metal-catalyzed reactions (e.g., using Palladium or Nickel), steric hindrance can impede critical steps in the catalytic cycle. For instance, it can make the reductive elimination step, where the C-S bond is formed and the product is released from the metal center, more difficult. This can lead to slow turnover, catalyst decomposition, and low yields.[8][9]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides structured advice for overcoming specific challenges you may encounter in the lab.
Problem 1: Low or No Conversion in S-Alkylation Reactions
Q: My S-alkylation reaction with an alkyl halide is sluggish or failing. What are the first parameters I should optimize?
A: Before moving to more complex solutions, always begin by optimizing the fundamental reaction conditions. The Sₙ2 reaction, which is likely operative here, is highly sensitive to the reaction environment.
Solvent Choice: The solvent plays a critical role. For Sₙ2 reactions with an anionic nucleophile, a polar aprotic solvent is almost always the best choice. These solvents can dissolve the sodium sulfinate salt but do not form a tight solvation shell around the sulfinate anion, leaving it "naked" and highly nucleophilic.[10]
Temperature: Sterically hindered reactions often have a higher activation energy.[8] Gently heating the reaction can provide the necessary energy to overcome this barrier. Monitor for decomposition at higher temperatures.
Concentration: Ensure the reagents are sufficiently concentrated to encourage bimolecular collisions.
Q: I've optimized the basic conditions with a hindered alkyl halide, but the reaction is still not working. What is the next step?
A: If basic optimization fails, the issue is likely the high activation barrier of the Sₙ2 transition state. The next step is to modify the electrophile to make it more reactive.
Strategy: Enhance the Leaving Group Ability
The rate of an Sₙ2 reaction is dependent on the quality of the leaving group. A better leaving group lowers the energy of the transition state, accelerating the reaction. Instead of alkyl bromides or chlorides, switch to iodides or, even better, sulfonates like tosylates (OTs) or triflates (OTf).
By making the electrophile significantly more reactive, you can often overcome the steric barrier imposed by the nucleophile.
Workflow: Troubleshooting S-Alkylation
Troubleshooting workflow for S-alkylation reactions.
Experimental Protocol 1: General Procedure for S-Alkylation with an Activated Electrophile
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (1.0 eq).
Add anhydrous DMF (to make a 0.2 M solution).
Stir the suspension at room temperature for 10 minutes.
Add the alkyl triflate or iodide (1.1 eq) via syringe.
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
If no reaction is observed after 4 hours, consider increasing the temperature to 80 °C.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel.
Problem 2: Difficulty in Sulfonamide Formation with Hindered Amines
Q: I'm trying to form a sulfonamide with a secondary or sterically hindered primary amine via oxidative coupling, but the reaction is failing. What methods can I try?
A: Direct coupling of a sulfinate salt to an amine is not feasible; an in-situ oxidation to a more reactive sulfur(VI) species is required. When working with hindered amines, the choice of oxidant and reaction conditions is critical to generate a sufficiently electrophilic intermediate that the poorly nucleophilic amine can attack.
Strategy 1: Iodine-Mediated Oxidative Amination
This is one of the most common and effective methods. Molecular iodine (I₂) reacts with the sodium sulfinate to form a putative sulfonyl iodide intermediate (R-SO₂-I). This intermediate is highly electrophilic and can be attacked by a wide range of primary and secondary amines, even those that are sterically hindered or electron-deficient.[1][11]
Strategy 2: Use of Alternative Oxidizing Systems
If iodine fails, other systems may offer different reactivity profiles.
TBAI/TBHP: Tetrabutylammonium iodide (TBAI) can be used as a catalyst with tert-butyl hydroperoxide (TBHP) as the terminal oxidant. This system also proceeds through a reactive sulfonyl iodide.[1]
PTAB: Phenyltrimethylammonium tribromide (PTAB) can generate a sulfonyl bromide intermediate in situ, which offers another avenue for reaction with challenging amines.[11]
Simplified pathway for iodine-mediated sulfonamide synthesis.
Experimental Protocol 2: Iodine-Mediated Synthesis of a Hindered Sulfonamide
In a round-bottom flask, dissolve the sterically hindered amine (1.0 eq) and Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (1.2 eq) in a suitable solvent like CH₂Cl₂ or THF.
Cool the mixture to 0 °C in an ice bath.
Add molecular iodine (I₂) (1.1 eq) portion-wise over 10 minutes. The reaction mixture will typically turn brown.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Stir until the brown color disappears.
Separate the layers and extract the aqueous layer with the organic solvent (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Problem 3: Challenges in Transition-Metal-Catalyzed Cross-Coupling Reactions
Q: My photoredox/nickel dual-catalyzed cross-coupling with a hindered aryl bromide is giving low yield. How can I troubleshoot this?
A: Photoredox/nickel dual catalysis is a powerful method for forming C-S bonds under mild conditions, which is particularly advantageous for complex molecules.[9] However, success with sterically demanding partners often requires careful tuning of the catalytic system.
Strategy: Ligand and Catalyst System Optimization
Ligand Choice: The ligand bound to the nickel center is paramount. For sterically hindered substrates, a bulky, electron-rich ligand is often necessary. These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C(aryl)-S bond. While many photoredox reactions are run ligandless, the addition of a ligand like dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) can be beneficial.
Photocatalyst: Ensure your photocatalyst's redox potential is suitable for the reaction. For aryl bromides, iridium-based photocatalysts like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ are common choices.
Solvent: The choice of a polar aprotic solvent like DMA, DMF, or DMSO is crucial for solubilizing the components and facilitating the catalytic cycle.
If standard conditions fail, a screen of different ligands and photocatalysts may be necessary to identify an optimal system for your specific substrate combination.
Section 3: Advanced Strategies & Alternative Reagents
Q: Are there alternative reagents I can use if Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate proves too unreactive even after optimization?
A: Yes. If the nucleophilicity of the sulfinate salt is the limiting factor, you can consider converting it to a more reactive derivative. A highly effective modern alternative is the corresponding sulfonyl fluoride .
Azetidine Sulfonyl Fluorides (ASFs) have emerged as powerful reagents.[12] They can be activated under mild thermal conditions (e.g., 60 °C) to undergo a defluorosulfonylation reaction, coupling with a broad range of nucleophiles, including hindered amines, NH-azoles, and sulfoximines. This pathway avoids the direct nucleophilic substitution challenges of the sulfinate salt and provides a powerful alternative for difficult couplings. The sulfonyl fluoride can often be prepared from the corresponding sulfinate salt or sulfonyl chloride.
References
Yuan, Z., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8986-9039. [Link][1][2]
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(2), 79-101. [Link][11]
Shaik, F.P., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 296-312. [Link][13]
Jiang, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link][14]
Harrity, J. P. A., et al. (2015). Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. PubMed. [Link][15]
Tan, C., et al. (2024). Catalyst Control over S(IV)-stereogenicity via Carbene-derived Sulfinyl Azolium Intermediates. Journal of the American Chemical Society. [Link][16]
Harrity, J. P. A., et al. (2015). Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. White Rose Research Online. [Link][3]
MacMillan, D. W. C., et al. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. PubMed Central. [Link][17]
ResearchGate. (n.d.). Synthesis of sulfonamides from sodium sulfinates. ResearchGate. [Link][18]
Dong, J., et al. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. PubMed. [Link][19]
Tan, C., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. PubMed Central. [Link][20]
D'hooghe, M., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(18), 7176–7179. [Link][21]
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20959–20967. [Link][22]
Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link][4]
Lei, A., et al. (2017). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. PubMed Central. [Link][9]
Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(11), 1936–1944. [Link][7]
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link][23]
Britton, R., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link][12]
Chen, F. (2019). Applications of Sulfinate Salts. Concordia's Spectrum. [Link][24]
Wang, Z., et al. (2016). Facile Sulfa-Michael Reactions with Sodium Arylsulfinates in Water: The Promotion of Water on the Reaction. ACS Sustainable Chemistry & Engineering, 4(3), 1512–1516. [Link][25]
ResearchGate. (n.d.). Recent advances of sodium sulfinates in radical reactions. ResearchGate. [Link][26]
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate vs. alkyl sulfinic acids in cross-coupling
A Comparative Guide to Cross-Coupling Reagents: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate vs. Alkyl Sulfinic Acids The integration of high-C(sp3) fraction motifs into drug candidates is a proven strategy to imp...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Cross-Coupling Reagents: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate vs. Alkyl Sulfinic Acids
The integration of high-C(sp3) fraction motifs into drug candidates is a proven strategy to improve metabolic stability, solubility, and target specificity. Consequently, the development of robust C(sp3)-C(sp2) cross-coupling methodologies has become a cornerstone of modern medicinal chemistry. Among the most reliable radical precursors for these transformations are sulfinate salts[1].
This guide provides an objective, data-driven comparison between a highly specialized bioisostere precursor—Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate —and the broader class of alkyl sulfinic acids and their salts .
Mechanistic Causality: The Desulfonylation Advantage
Both reagent classes rely on the same fundamental thermodynamic driving force: the irreversible extrusion of sulfur dioxide gas. Upon single-electron oxidation (via a photocatalyst, transition metal, or chemical oxidant), the sulfinate anion is converted into a transient sulfonyl radical. This intermediate rapidly undergoes desulfonylation to generate a carbon-centered alkyl radical (2)[2].
The loss of SO₂ is entropically highly favorable, ensuring a high local concentration of the alkyl radical. This radical can then be intercepted by an electrophilic coupling partner, such as a protonated heteroarene in a Minisci reaction or a transition-metal complex in cross-coupling (1)[1].
Desulfonylation-driven radical generation and cross-coupling pathway.
Overview:
Azetidines are privileged bioisosteres for morpholines, piperidines, and phenyl rings, offering improved metabolic stability and reduced lipophilicity. Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (CAS: 1622013-57-3) is a bench-stable, commercially available white solid designed specifically for the late-stage installation of this four-membered heterocycle (3)[3].
Experimental Protocol: Minisci-Type Heteroarene Functionalization
This protocol leverages the innate nucleophilicity of the secondary azetidinyl radical to functionalize electron-deficient heteroarenes.
Reaction Assembly: In a borosilicate vial, combine the heteroarene (1.0 equiv) and Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (2.0–3.0 equiv).
Solvent & Acidification: Suspend the mixture in a biphasic solvent system (e.g., DCM/Water) or pure DMSO. Add Trifluoroacetic acid (TFA, 1.5 equiv).
Causality Rule: TFA protonates the basic nitrogen of the heteroarene. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, electronically matching it with the highly nucleophilic (electron-rich) azetidinyl radical to facilitate rapid addition.
Oxidation: Add a chemical oxidant such as tert-butyl hydroperoxide (TBHP) or ammonium persulfate (2.0 equiv).
Activation & Validation: Stir at 40–50 °C for 12–24 hours.
Self-Validating Step: The active evolution of SO₂ gas bubbles serves as a visual, self-validating indicator of successful radical generation. If no gas evolves, the oxidant has failed or the sulfinate has degraded.
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the TFA, extract with EtOAc, and purify via flash chromatography.
Reagent Profile 2: Alkyl Sulfinic Acids and Salts
Overview:
This broad class encompasses primary, secondary, and cycloalkyl sulfinates. While some are commercially available, many are synthesized in situ from primary amines via Katritzky pyridinium salts (2)[2] or from gaseous alkanes via decatungstate photocatalysis (4)[4]. They are highly modular, allowing for programmable, stereospecific C(sp3) installations (1)[1].
Experimental Protocol: Metallaphotoredox Cross-Coupling (Dual Catalysis)
This protocol couples unactivated alkyl sulfinates with aryl halides, avoiding the regioselectivity limitations and over-alkylation issues common in Minisci reactions.
Catalyst Preparation: In a glovebox, combine an Ir-based photocatalyst (e.g., Ir(dF-CF3-ppy)₂(dtbbpy)PF₆, 1 mol%) and a Nickel catalyst (e.g., NiCl₂·dtbbpy, 5 mol%) in a dry vial.
Substrate Addition: Add the aryl bromide (1.0 equiv) and the alkyl sulfinate salt (1.5 equiv).
Solvent & Degassing: Dissolve in anhydrous DMF or DMA. Seal the vial with a septum and remove from the glovebox. If assembled outside a glovebox, rigorous sparging with Argon for 15 minutes is mandatory.
Causality Rule: Oxygen is a triplet diradical that will rapidly quench the excited state of the Ir-photocatalyst and scavenge the generated alkyl radicals, completely shutting down the reaction.
Irradiation & Validation: Irradiate the mixture with Blue LEDs (440–450 nm) at ambient temperature for 16 hours with vigorous stirring.
Self-Validating Step: A color shift in the solution (often from pale green to deep red/brown) indicates the successful formation of the active Ni(0)/Ni(I) catalytic species.
Causality Rule: The photocatalyst oxidizes the sulfinate to generate the alkyl radical. Simultaneously, the Ni(0) catalyst undergoes oxidative addition into the aryl bromide. The alkyl radical intercepts the Ni(II) intermediate, forming a Ni(III) species that undergoes rapid reductive elimination to yield the cross-coupled product, thereby outcompeting unwanted β-hydride elimination.
Workup: Dilute with water, extract with diethyl ether, and purify via silica gel chromatography.
Quantitative Comparison
Feature
Sodium 1-(Boc)azetidine-3-sulfinate
Alkyl Sulfinic Acids / Salts
Structural Scope
Specific (Boc-protected azetidine)
Broad (Primary, secondary, cycloalkyl)
Primary Application
Late-stage bioisostere installation
Modular building block coupling
Radical Type
Secondary, highly nucleophilic
Varies (Primary to tertiary)
Precursor Stability
High (Bench-stable solid)
Variable (Sodium salts are stable; free acids degrade)
Typical Yields
40–75% (Minisci-type additions)
50–90% (Metallaphotoredox coupling)
Commercial Availability
Readily available (CAS: 1622013-57-3)
Often synthesized in situ or custom-made
Conclusion
The choice between Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate and general alkyl sulfinic acids dictates the strategic approach to molecular design. The azetidine-specific reagent is an off-the-shelf, highly targeted solution for medicinal chemists looking to rapidly append a privileged bioisostere onto a heteroarene core. Conversely, the broader class of alkyl sulfinates, particularly when paired with metallaphotoredox dual catalysis, offers unparalleled modularity for constructing complex C(sp3)-rich frameworks from simple, abundant precursors.
References
Sulfinates from Amines: A Radical Approach to Alkyl Sulfonyl Derivatives via Donor–Acceptor Activation of Pyridinium Salts.
Sodium 1-(tert-butoxycarbonyl)
Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp) bioisosteres.
Tech-Enhanced Synthesis: Exploring the Synergy between Organic Chemistry and Technology.NIH PMC.
HPLC Method Validation for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate Purity Analysis: A Comprehensive Comparison Guide
Introduction: The Analytical Challenge of Sulfinate Salts Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (CAS: 1622013-57-3)[1] is a highly polar, ionic building block frequently utilized in drug discovery for the s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Sulfinate Salts
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (CAS: 1622013-57-3)[1] is a highly polar, ionic building block frequently utilized in drug discovery for the synthesis of sulfonamides and sulfones via radical or cross-coupling pathways[2][3]. Analyzing its purity presents a trifecta of chromatographic challenges:
High Polarity & Ionic State: The sodium sulfinate moiety prevents adequate retention on standard non-polar Reversed-Phase (RP) columns.
Acid Lability: The N-Boc (tert-butoxycarbonyl) protecting group and the sulfinate anion are susceptible to degradation (deprotection and disproportionation, respectively) under highly acidic conditions.
Poor Chromophore: Lacking an extended conjugated
π
-system, it exhibits weak UV absorbance, necessitating low-wavelength UV detection (~210 nm) or orthogonal mass spectrometry (MS).
To establish a self-validating, ICH Q2(R2)-compliant analytical method[4][5], chromatographers must objectively evaluate alternative separation modes before executing a fully optimized Hydrophilic Interaction Liquid Chromatography (HILIC) protocol.
Chromatographic Mode Comparison: RP-HPLC vs. Mixed-Mode vs. HILIC
Selecting the correct stationary phase is the foundational step in method development. The table below compares the performance of three chromatographic modes for highly polar sulfinate salts.
Parameter
RP-HPLC (C18)
Mixed-Mode (WAX-RP)
HILIC (Amide)
Retention Mechanism
Hydrophobic partitioning
Weak Anion Exchange + Hydrophobic
Liquid-liquid partitioning + Hydrogen bonding
Analyte Retention
Poor (Elutes near void volume)
Excellent (Strong ionic interaction)
Excellent (Partitions into aqueous layer)
Peak Shape
Poor (Broad/Asymmetric)
Good (Dependent on buffer strength)
Excellent (Sharp, symmetrical peaks)
MS Compatibility
Requires ion-pairing (Incompatible)
Moderate (Requires volatile buffers)
High (Uses high organic, volatile buffers)
Equilibration Time
Fast (5-10 Column Volumes)
Moderate (10-15 Column Volumes)
Slow (15-20 Column Volumes)
Overall Suitability
Not Recommended
Viable Alternative
Optimal Choice
The Causality of HILIC Superiority:
HILIC operates via a multimodal separation mechanism. The polar stationary phase (e.g., Amide) adsorbs a water-enriched layer from the mobile phase[6][7]. The highly polar sulfinate anion partitions into this aqueous layer from the high-organic bulk mobile phase, providing excellent retention without the need for MS-incompatible ion-pairing reagents[8].
Optimized HILIC-UV/MS Method Development Protocol
This step-by-step methodology provides a self-validating system for the purity analysis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate.
Step 1: Column and Mobile Phase Selection
Column: Amide-bonded HILIC column (100 mm × 2.1 mm, 1.7 µm).
Causality: Amide phases provide strong hydrogen-bonding capabilities and are less acidic than bare silica, protecting the acid-labile Boc group.
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water (pH 6.8).
Causality: A near-neutral pH ensures the sulfinate remains fully ionized for consistent retention while preventing Boc deprotection. Ammonium acetate is fully volatile, ensuring ESI-MS compatibility[7].
Mobile Phase B (Organic): 100% Acetonitrile.
Step 2: Gradient Program & Equilibration
Causality: HILIC requires longer equilibration times (typically 15-20 column volumes) to establish the stable aqueous hydration layer on the stationary phase[6].
Flow Rate: 0.3 mL/min.
Gradient:
0.0 - 1.0 min: 90% B (Isocratic hold to establish retention)
1.0 - 7.0 min: 90% B to 65% B (Linear gradient to elute polar impurities)
7.0 - 8.0 min: 65% B to 90% B (Return to initial conditions)
8.0 - 12.0 min: 90% B (Re-equilibration)
Step 3: Sample Preparation
Sample Diluent: 75% Acetonitrile / 25% Water.
Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase water layer, causing severe peak distortion known as the "solvent effect"[6]. Matching the initial mobile phase organic content is critical for peak integrity.
Step 4: System Suitability Testing (SST)
To ensure the protocol acts as a self-validating system, perform SST prior to sample analysis:
Inject a standard solution (0.1 mg/mL) 5 consecutive times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
≤
2.0%, Tailing factor
≤
1.5, and Theoretical plates
≥
5000.
ICH Q2(R2) Method Validation Workflow
Once the HILIC method is optimized, it must undergo rigorous validation according to ICH Q2(R2) guidelines to prove it is fit for its intended analytical purpose[4][5]. The logical relationship between these validation parameters is mapped below.
Figure 1: ICH Q2(R2) analytical method validation workflow for purity analysis.
Validation Results & Performance Data
The following table summarizes the quantitative experimental data demonstrating the optimized HILIC method's compliance with ICH Q2(R2) standards.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
Resolution (
Rs
) > 1.5 from nearest impurity
Rs
= 3.2 (No blank interference)
Pass
Linearity
Correlation coefficient (
R2
)
≥
0.999
R2
= 0.9997 (Range: 0.01 - 0.15 mg/mL)
Pass
Accuracy
Recovery between 98.0% - 102.0%
99.4% - 101.1% (Across 3 spike levels)
Pass
Precision (Repeatability)
%RSD of peak area
≤
2.0% (n=6)
%RSD = 0.85%
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥
3:1
0.5 µg/mL (S/N = 4.2)
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10:1
1.5 µg/mL (S/N = 11.5)
Pass
Robustness
%RSD
≤
2.0% under deliberate variations
%RSD = 1.2% (
±
2% ACN,
±
0.1 pH)
Pass
Conclusion
The purity analysis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate requires a strategic departure from conventional RP-HPLC. By leveraging the multimodal retention mechanisms of HILIC, chromatographers can achieve superior peak shape, excellent MS compatibility, and high sensitivity. When coupled with rigorous ICH Q2(R2) validation protocols, this methodology serves as a highly robust, self-validating system essential for modern drug development workflows.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at:[Link]
Preparation and purification of zinc sulfinate reagents for drug discovery . ResearchGate. Available at:[Link]
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds . RSC Advances. Available at:[Link]
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . National Center for Biotechnology Information (NCBI). Available at:[Link]
Hydrophilic Interaction Chromatography Method Development and Troubleshooting . Agilent Technologies. Available at:[Link]
A Predictive Guide to the Mass Spectrometric Fragmentation of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate and Comparative Analytical Strategies
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate. In the absence of published experimental spectra for this specif...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate. In the absence of published experimental spectra for this specific compound, this document synthesizes established fragmentation principles for its constituent functional groups—a tert-butoxycarbonyl (Boc) protected amine, an azetidine ring, and a sulfinate salt. We will explore the causal mechanisms behind these fragmentation pathways, compare mass spectrometry with other key analytical techniques, and provide a robust experimental protocol for researchers seeking to characterize this and similar molecules.
Introduction to Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is a member of the Baran Sulfinate toolbox, a collection of reagents valuable for the late-stage functionalization of nitrogen-containing heterocycles.[1] Its structure combines three key features that dictate its behavior in a mass spectrometer:
A Boc-Protecting Group: Known for its thermal and chemical lability under certain MS conditions.
A Strained Azetidine Ring: A four-membered saturated nitrogen heterocycle whose ring strain can influence fragmentation.[2]
A Sodium Sulfinate Moiety: An ionic functional group that readily forms an anion in solution.
Understanding the fragmentation of this molecule is crucial for reaction monitoring, impurity profiling, and metabolite identification in drug discovery and development. This guide will focus primarily on Electrospray Ionization (ESI), the most suitable technique for this pre-ionized, polar analyte.
Predicted Fragmentation Pathways under ESI-MS/MS
The fragmentation of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is best understood by considering its behavior in both negative and positive ion modes, though negative ion mode is predicted to be more informative for the parent compound.
Negative Ion Mode Analysis: [M-Na]⁻
In negative ion mode, the analyte will be detected as the sulfinate anion, 1-(tert-butoxycarbonyl)azetidine-3-sulfinate, with a predicted monoisotopic mass of m/z 220.0649 . Collision-Induced Dissociation (CID) of this precursor ion is expected to proceed through several key pathways.
Pathway A: Loss of Sulfur Dioxide (SO₂): A primary fragmentation anticipated for sulfinates is the neutral loss of SO₂ (64.96 Da). This would result in a highly reactive carbanion intermediate which would likely rearrange.
Pathway B: Fragmentation of the Boc Group: The Boc group can fragment via the loss of isobutene (C₄H₈, 56.06 Da) to form a carbamate anion, or through the complete loss of the Boc group substituent (C₅H₉O₂, 101.06 Da).
Pathway C: Combined Fragmentation: Sequential losses are highly probable. For instance, the initial loss of SO₂ could be followed by the fragmentation of the Boc group, or vice-versa.
Figure 1: Predicted fragmentation pathways for the sulfinate anion in negative ESI mode.
Positive Ion Mode Analysis: [M-Na+2H]⁺ or [M+H]⁺
While the sodium salt will favor negative ionization, positive ion analysis is still possible, likely through the formation of the protonated free acid, [M-Na+2H]⁺, with a predicted monoisotopic mass of m/z 222.0795 .
The McLafferty Rearrangement: The most characteristic fragmentation pathway for Boc-protected amines in positive ion mode is a McLafferty-type rearrangement.[3][4] This involves the transfer of a hydrogen from a methyl group of the t-butyl moiety to the carbonyl oxygen, followed by the elimination of a neutral isobutene molecule (C₄H₈), resulting in a loss of 56.06 Da.[5]
Subsequent Loss of CO₂: The resulting carbamic acid is unstable and readily loses carbon dioxide (CO₂), a neutral loss of 44.00 Da.[6] This two-step fragmentation (loss of 56 Da, then 44 Da) is a hallmark of the Boc group.[4][6]
Azetidine Ring Opening: Following the loss of the Boc group, the protonated azetidine-3-sulfinic acid could undergo ring opening or further fragmentation, though these pathways are generally less dominant than the initial Boc fragmentation.
Figure 2: Dominant fragmentation of the Boc group in positive ESI mode. (Note: Image placeholders are used as DOT language does not render chemical structures).
Comparison of Analytical Methodologies
While mass spectrometry provides invaluable molecular weight and structural information, a comprehensive characterization relies on a multi-technique approach.
Technique
Information Provided
Advantages
Limitations
Mass Spectrometry (MS)
Molecular weight, elemental formula (HRMS), structural information from fragmentation.
High sensitivity (sub-picomole), rapid analysis, suitable for complex mixtures (with LC).
Isomers may not be distinguishable without chromatography and standards, fragmentation can be complex.[7]
NMR Spectroscopy (¹H, ¹³C)
Unambiguous determination of molecular structure and connectivity, stereochemistry.
Lower sensitivity than MS, requires pure sample, longer acquisition times.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., C=O, S=O).
Fast, simple sample preparation, provides a "fingerprint" of the molecule.
Provides limited information on the overall molecular skeleton, not suitable for complex mixtures.
Elemental Analysis
Percentage composition of elements (C, H, N, S).
Confirms the empirical formula of a pure substance.
Requires a pure, weighable sample; provides no structural information.
Expert Insight: For a novel or critical compound like this, MS and NMR are complementary and essential. MS confirms the mass and key fragments (like the loss of Boc), while NMR provides the definitive carbon-hydrogen framework and proves the connectivity, leaving no structural ambiguity.
This protocol outlines a self-validating workflow for acquiring high-quality tandem mass spectrometry data for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and deionized water.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture.
Causality: Using a mixture of organic and aqueous solvents ensures solubility and is compatible with typical reverse-phase LC-MS systems. The low concentration prevents detector saturation.
Instrumentation & Parameters (Direct Infusion)
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution capabilities.
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes sequentially.
Infusion: Infuse the working solution directly into the source using a syringe pump at a flow rate of 5-10 µL/min.
Precursor Ion Selection: Isolate the predicted parent ions (m/z 220.1 in negative mode, m/z 222.1 in positive mode) with an isolation window of 1-2 Da.
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
Causality: Ramping the collision energy is critical. Low energy will reveal the primary, most stable fragment ions, while higher energy will induce more extensive fragmentation, providing deeper structural detail.
Data Analysis
Parent Ion Confirmation: In the MS1 spectrum, confirm the presence of the target m/z and determine its accurate mass. Use this to calculate the elemental formula.
Fragment Ion Analysis: Analyze the MS/MS spectrum to identify the key neutral losses (e.g., 56.06 Da, 44.00 Da, 64.96 Da).
Pathway Elucidation: Correlate the observed fragments to the predicted pathways described in Section 2.
A Comprehensive Guide to the Safe Disposal of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides essential, in-depth procedural information for the proper disposal of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower our partners with knowledge that extends beyond the product itself, fostering a culture of safety and scientific integrity.
Understanding the Compound: A Triad of Reactivity
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is a multifaceted compound characterized by three key structural features: a sodium sulfinate group, an N-Boc protecting group, and a strained azetidine ring. A comprehensive understanding of these components is critical to appreciating the nuances of its handling and disposal.
Sodium Sulfinate Group: Sulfinates are organosulfur compounds that are generally stable, easy-to-handle solids. They are known to be versatile synthetic intermediates and can be oxidized to the corresponding sulfonic acids.
N-(tert-butoxycarbonyl) or N-Boc Group: The Boc group is a widely used protecting group for amines in organic synthesis. It is known for its stability to a range of nucleophiles and bases but is readily cleaved under strong acidic conditions or at elevated temperatures.
Azetidine Ring: This four-membered heterocyclic amine is a strained ring system. This inherent strain makes it susceptible to ring-opening reactions, particularly in the presence of acids or strong nucleophiles.
The combination of these three functional groups in one molecule necessitates a cautious and informed approach to its disposal. The potential for complex and unpredictable reactions under various chemical conditions underscores the importance of adhering to the stringent disposal protocols outlined below.
Hazard Profile and Immediate Safety Precautions
Key Hazard Information:
Water Hazard Class: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is classified with a Water Hazard Class 3 (WGK 3) , indicating it is highly hazardous to water .[1] This is a critical piece of information that strictly prohibits drain disposal.
Aquatic Toxicity: Closely related compounds are classified as toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent any release into the environment.
Combustible Solid: The compound is a combustible solid, although it does not have a specified flash point.[1]
Personal Protective Equipment (PPE):
Before handling Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate for any purpose, including disposal, the following PPE is mandatory:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A laboratory coat.
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
The Core Directive: Professional Hazardous Waste Disposal
Given the compound's high water hazard classification and the unpredictable nature of its potential degradation byproducts, in-laboratory chemical treatment or neutralization is strongly discouraged. Attempting to alter the chemical structure without a validated and peer-reviewed protocol could lead to the generation of more hazardous or unknown substances, posing a significant risk to personnel and the environment.
The only acceptable and safe method for the disposal of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is through a licensed and certified hazardous waste management company. This ensures compliance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe collection and storage of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate waste pending professional disposal.
Step 1: Waste Segregation
Solid Waste: All non-contaminated, excess, or expired solid Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate should be collected in a dedicated, clearly labeled hazardous waste container.
Contaminated Labware: Any items that have come into direct contact with the compound, such as weighing boats, contaminated gloves, and pipette tips, must be disposed of as hazardous waste in the same designated container.
Solutions: If the compound is in a solution, it must be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been explicitly verified.
Step 2: Proper Containment
Use only chemically compatible containers for waste accumulation. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical waste.
Ensure containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
Do not overfill containers. Leave adequate headspace to allow for expansion and to prevent spills.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical component of safe waste management. The label on your hazardous waste container must include:
The words "Hazardous Waste" .
The full, unabbreviated chemical name: "Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate" .
The CAS Number: 1622013-57-3 .
The approximate quantity of waste in the container.
The date on which the first item of waste was placed in the container (the "accumulation start date").
The name and contact information of the principal investigator or responsible laboratory personnel.
Step 4: Safe Interim Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
This area should be secure, well-ventilated, and away from general laboratory traffic.
Ensure the storage area is segregated from incompatible chemicals, particularly strong acids and oxidizing agents.
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup.
Provide them with all the information from the waste label.
Follow all institutional procedures for waste manifest documentation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate.
Caption: Disposal workflow for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate.
Quantitative Data and Regulatory Framework
Parameter
Guideline
Rationale
In-Lab Treatment
Not Recommended
The complex molecular structure presents a risk of generating unknown and potentially more hazardous byproducts.
Drain Disposal
Strictly Prohibited
The compound is classified as WGK 3, highly hazardous to water.
Solid Waste Disposal
Via Licensed Hazardous Waste Contractor
Ensures compliance with RCRA and prevents environmental contamination.
Liquid Waste Disposal
Via Licensed Hazardous Waste Contractor
Prevents the release of a water-hazardous substance into the sewer system.
RCRA Waste Code
To be determined by your EHS professional based on the specific waste stream characteristics. Potentially falls under codes for organic sulfur compounds or other non-specific chemical waste.
Proper classification is essential for the waste manifest and ensures correct handling by the disposal facility.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is a straightforward process when guided by the principles of safety and regulatory compliance. By adhering to the protocols outlined in this guide—segregating waste, using proper containment and labeling, and relying on professional hazardous waste services—researchers can ensure they are protecting themselves, their colleagues, and the environment. Our goal is to provide you with the critical information needed to operate safely and with confidence, reinforcing the trust you place in us as your scientific partner.
References
Resource Conservation and Recovery Act (RCRA) . U.S. Environmental Protection Agency. [Link]
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. [Link]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
For the modern researcher in drug development, the introduction of novel building blocks is both an opportunity and a call for heightened diligence. Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is one such compoun...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher in drug development, the introduction of novel building blocks is both an opportunity and a call for heightened diligence. Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is one such compound, offering a versatile scaffold for the synthesis of complex molecules. However, its effective and safe utilization hinges on a thorough understanding of its properties and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you, our scientific colleagues, with the knowledge to handle this reagent with confidence and precision.
Hazard Assessment and Core Chemical Properties
A comprehensive understanding of a reagent's intrinsic hazards is the bedrock of laboratory safety. While a complete, peer-reviewed toxicological profile for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is not yet extensively documented, the available data from suppliers and analogous structures provide a clear directive for cautious handling.[1][2]
The compound is classified with the following GHS hazard codes:
H335: May cause respiratory irritation (Category 3) [1]
These classifications immediately inform our approach, indicating that the primary routes of exposure and concern are dermal contact, eye contact, and inhalation of the powdered form.
The nature of sulfinate salts suggests a degree of sensitivity. While generally stable as solids, they can be reactive.[3] Safety data for similar Boc-protected azetidine compounds indicate potential sensitivity to air and moisture.[4] Therefore, it is prudent to handle Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate as a potentially air- and moisture-sensitive compound, minimizing its exposure to the atmosphere.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For this compound, the focus is on preventing skin and eye contact and avoiding inhalation of the powder.
Mandatory PPE Ensemble
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[5] A face shield worn over safety goggles is required when handling larger quantities (typically >25g) or when there is a significant risk of splashing.[6] The reasoning here is to provide a robust barrier against any accidental projection of the solid or a solution containing it.
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling small quantities.[6] It is crucial to check the gloves for any signs of degradation or perforation before use. For extended handling or when working with solutions, double-gloving provides an additional layer of safety. Always remove and dispose of the outer glove immediately upon contamination.
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[6] This protects your skin and personal clothing from contact with the chemical. Ensure that the lab coat is made from a material appropriate for the solvents being used in the procedure.
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne dust.[4][5] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter may be necessary.[4] The use of a respirator requires prior medical evaluation and fit-testing.[6]
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation:
Ensure that a chemical fume hood is available and functioning correctly.
Designate a specific area within the hood for the handling of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate.
Assemble all necessary equipment (spatulas, weigh boats, glassware) and solvents within the designated area before introducing the compound.
Ensure that an appropriate chemical spill kit is readily accessible.
Weighing and Dispensing:
Perform all weighing and dispensing of the solid compound inside the chemical fume hood.
To minimize the generation of dust, handle the powder gently. Avoid scooping or pouring from a height.
Use a tared, anti-static weigh boat.
Close the container immediately after dispensing the desired amount.
In Solution:
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
If the reaction is exothermic, ensure the vessel is in an appropriate cooling bath.
Post-Handling:
Decontaminate spatulas and any other reusable equipment immediately after use. A rinse with an appropriate solvent followed by soap and water is generally sufficient.
Wipe down the work surface within the fume hood with a damp cloth or paper towel.
Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated, sealed waste container.
Emergency Response Plan: Preparedness is Paramount
Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is essential.
Emergency Contact Information
Campus Emergency Services: 911 (or your institution's specific emergency number)
Environmental Health & Safety (EH&S): [Insert your institution's EH&S phone number]
Spill Response
Minor Spill (<1g, contained within a fume hood):
Alert personnel in the immediate area.
Wearing your full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).[7]
Gently sweep the absorbed material into a designated waste container.
Wipe the area with a damp cloth, and then decontaminate with soap and water.
Place all clean-up materials into a sealed, labeled hazardous waste bag.
Major Spill (>1g, or any spill outside of a fume hood):
Evacuate the immediate area.
Alert others to evacuate and close the laboratory doors to confine the spill.[8]
If the spill presents an inhalation hazard, activate the fire alarm to initiate a full building evacuation.[7]
From a safe location, call your institution's emergency services and EH&S.
Provide details about the spilled substance, quantity, and location.
Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[4][7] Seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][7] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Caption: Emergency response workflow for incidents.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
Solid Waste: All solid waste contaminated with Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate, including used gloves, weigh boats, and absorbent materials from spill clean-up, must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions containing the compound should be collected in a designated, non-halogenated organic waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).
Empty Containers: The original product container should be triple-rinsed with a suitable solvent (e.g., ethyl acetate or ethanol). The rinsate must be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines.
Always follow your institution's and local regulations for hazardous waste disposal. When in doubt, consult with your Environmental Health & Safety department.
References
sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2020). RSC Advances. Retrieved March 18, 2026, from [Link]
Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions. (2024, August 9). The Journal of Organic Chemistry. Retrieved March 18, 2026, from [Link]
Azetidine-3-carbonitrile, N-BOC protected — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved March 18, 2026, from [Link]
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. (2020). Chemical Science. Retrieved March 18, 2026, from [Link]
Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. (2007, September 20). Journal of Pharmaceutical Sciences. Retrieved March 18, 2026, from [Link]